Catheduline E2
Description
Structure
2D Structure
Properties
CAS No. |
61231-06-9 |
|---|---|
Molecular Formula |
C38H40N2O11 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-7-benzoyloxy-2,10,10-trimethyl-8-(pyridine-3-carbonyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C38H40N2O11/c1-22-17-29(47-23(2)41)31(48-24(3)42)37(21-46-33(43)26-13-9-15-39-19-26)32(50-34(44)25-11-7-6-8-12-25)30(28-18-38(22,37)51-36(28,4)5)49-35(45)27-14-10-16-40-20-27/h6-16,19-20,22,28-32H,17-18,21H2,1-5H3/t22-,28+,29+,30-,31+,32+,37+,38+/m1/s1 |
InChI Key |
JNJVNIAUYUVQJX-VIUWVPTDSA-N |
SMILES |
CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13C[C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(C13CC(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C(O3)(C)C)COC(=O)C6=CN=CC=C6)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Catheduline E2: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheduline E2 is a complex sesquiterpenoid alkaloid belonging to the celastraceous alkaloid group. These compounds are characterized by a sesquiterpene core esterified with various acids. The intricate structure of this compound and its relatives has made them subjects of phytochemical interest. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its extraction and isolation, tailored for researchers in natural product chemistry and drug development.
Natural Source
The exclusive natural source of this compound identified to date is the plant Catha edulis, commonly known as khat.[1][2][3][4][5]
Botanical Classification:
-
Kingdom: Plantae
-
Order: Celastrales
-
Family: Celastraceae
-
Genus: Catha
-
Species: C. edulis
Catha edulis is an evergreen shrub or small tree native to the mountainous regions of East Africa and the Arabian Peninsula.[1][2][4] It is widely cultivated in countries such as Ethiopia, Kenya, Yemen, and Somalia for its leaves, which are traditionally chewed for their stimulant effects.[1][4] The plant is known by various local names, including qat, chat, and miraa.[1] The leaves of Catha edulis contain a complex mixture of alkaloids, with cathinone and cathine being the most well-known stimulants. This compound is one of the less abundant, but structurally significant, alkaloids present in the plant.
Isolation and Purification of this compound
The isolation of this compound from Catha edulis is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is a detailed representation based on established methods for alkaloid isolation from plant materials.[6][7][8][9][10]
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Fresh leaves of Catha edulis are collected. For consistent results, the geographical origin and time of harvest should be documented.
-
The leaves are air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight.
-
The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.[6][9]
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with methanol. This can be performed by maceration (soaking at room temperature for several days with periodic agitation) or by Soxhlet extraction for a more efficient process.[6]
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude methanolic extract is resuspended in a 5% aqueous hydrochloric acid solution. This protonates the basic alkaloids, rendering them soluble in the aqueous phase.
-
The acidic aqueous solution is then washed with a non-polar organic solvent, such as n-hexane or diethyl ether, to remove non-alkaloidal constituents like fats, waxes, and chlorophyll.[7][8] This step is repeated several times until the organic layer is colorless. The organic fractions are discarded.
-
The acidic aqueous layer containing the protonated alkaloids is then basified by the gradual addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10.[6][7] This deprotonates the alkaloids, converting them back to their free base form.
-
The basified aqueous solution is then exhaustively extracted with a polar organic solvent, such as chloroform or dichloromethane.[7] The organic layers containing the free alkaloid bases are combined.
-
The combined organic extract is washed with distilled water to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude alkaloid mixture.
4. Chromatographic Separation:
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.[9]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent to identify alkaloid-containing fractions.
-
Fractions with similar TLC profiles are combined.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are further purified by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated from the collected fraction to yield pure this compound.
5. Structure Elucidation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.
Data Presentation
The following table summarizes the expected outcomes at each stage of the isolation process.
| Stage | Input Material | Process | Output | Key Components |
| 1. Preparation | Fresh Catha edulis leaves | Air-drying and grinding | Coarse plant powder | Entire phytochemical profile |
| 2. Extraction | Coarse plant powder | Methanolic extraction | Crude methanolic extract | Alkaloids, chlorophyll, lipids, etc. |
| 3. Acid-Base Partitioning | Crude methanolic extract | Liquid-liquid extraction | Crude alkaloid mixture | This compound and other alkaloids |
| 4. Column Chromatography | Crude alkaloid mixture | Silica gel chromatography | Semi-purified fractions | Groups of alkaloids with similar polarity |
| 5. Prep-HPLC | Semi-purified fractions | Reversed-phase HPLC | Purified compound | Isolated this compound |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Catha edulis.
Caption: Workflow for the isolation of this compound.
References
- 1. Khat - Wikipedia [en.wikipedia.org]
- 2. Catha edulis [prota.prota4u.org]
- 3. Catha edulis | PlantZAfrica [pza.sanbi.org]
- 4. anthrome.wordpress.com [anthrome.wordpress.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Uncharted Path: A Look into the Putative Biosynthesis of Catheduline E2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete and specific biosynthetic pathway of Catheduline E2 in plants has not been fully elucidated in publicly available scientific literature. This guide, therefore, presents a putative pathway based on the known biosynthesis of its constituent chemical classes and related compounds. The information herein is intended to provide a foundational understanding and to stimulate further research into this complex natural product.
This compound is a member of the complex sesquiterpene alkaloid family, primarily isolated from plants of the Celastraceae family.[1][2][3][4] These compounds are characterized by a highly oxygenated sesquiterpene core, often a dihydroagarofuran skeleton, esterified with various acids, including nicotinic acid derivatives.[1][2] The intricate structure of this compound, with its molecular formula C38H40N2O11, suggests a fascinating and complex biosynthetic origin.[1][5]
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Sesquiterpene Core
-
Biosynthesis of the Nicotinic Acid Moiety
-
Assembly and Esterification
1. Formation of the Sesquiterpene Core:
The sesquiterpene core of this compound is derived from the isoprenoid pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
-
Step 1: FPP Synthesis: Three molecules of IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, by the enzyme FPP synthase.
-
Step 2: Sesquiterpene Cyclization: FPP is then cyclized by a specific sesquiterpene synthase to form the characteristic cyclic hydrocarbon backbone of the dihydroagarofuran type.
-
Step 3: Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. This creates the polyhydroxylated core structure ready for esterification.
2. Biosynthesis of the Nicotinic Acid Moiety:
The nicotinic acid (Vitamin B3) ester groups found in this compound are synthesized from primary metabolites.[1] In plants, nicotinic acid can be produced via two main pathways:
-
Tryptophan Degradation Pathway: The oxidative cleavage of the indole ring of tryptophan.
-
De novo Synthesis from Aspartate and Dihydroxyacetone Phosphate: A pathway involving the condensation of aspartate and a C3 triose phosphate.
The resulting nicotinic acid is then activated, typically as a CoA thioester (nicotinoyl-CoA), to be available for esterification.
3. Assembly and Esterification:
The final stage in the biosynthesis of this compound involves the sequential esterification of the hydroxyl groups on the sesquiterpene core with activated nicotinic acid and other acyl donors (e.g., acetyl-CoA). This process is likely catalyzed by a series of specific acyltransferases. The order and regioselectivity of these esterification steps are crucial for the final structure and biological activity of this compound.
Quantitative Data
Due to the lack of specific studies on the biosynthesis of this compound, there is no quantitative data available regarding enzyme kinetics, precursor flux, or product yields for this specific pathway. Research in this area would require the identification and characterization of the involved enzymes and the development of analytical methods to quantify the intermediates.
Experimental Protocols
Detailed experimental protocols for elucidating the biosynthesis of this compound are not available. However, a general workflow for investigating the biosynthesis of plant alkaloids can be proposed. This would typically involve a combination of tracer studies, enzyme assays, and transcriptomic/proteomic analyses.
General Experimental Workflow for Alkaloid Biosynthesis Research:
-
Plant Material and Extraction:
-
Cultivate the source plant (e.g., Catha edulis) under controlled conditions.
-
Harvest plant tissues at different developmental stages or after elicitor treatment.
-
Perform a methanolic or other appropriate solvent extraction to obtain a crude extract containing the alkaloids.[6]
-
-
Isolation and Identification of Intermediates:
-
Use chromatographic techniques (e.g., HPLC, GC-MS, LC-MS/MS) to separate and identify potential biosynthetic intermediates in the plant extracts.[6]
-
-
Tracer Studies:
-
Feed the plant with isotopically labeled precursors (e.g., ¹³C-labeled FPP or ¹⁵N-labeled nicotinic acid).
-
Trace the incorporation of the label into this compound and its intermediates using NMR or mass spectrometry to confirm the metabolic route.
-
-
Enzyme Discovery and Characterization:
-
Generate a transcriptome or proteome of the plant tissue actively producing the alkaloid.
-
Identify candidate genes/enzymes (e.g., sesquiterpene synthases, CYPs, acyltransferases) based on sequence homology to known biosynthetic enzymes.
-
Express the candidate enzymes in a heterologous host (e.g., E. coli, yeast) and perform in vitro assays with the proposed substrates to confirm their function.
-
-
Pathway Elucidation:
-
Combine the data from tracer studies and enzyme characterization to piece together the biosynthetic pathway.
-
Use techniques like Virus-Induced Gene Silencing (VIGS) in the plant to knock down the expression of candidate genes and observe the effect on this compound production.
-
Conclusion and Future Perspectives
The biosynthesis of this compound represents a significant knowledge gap in the field of plant natural product chemistry. The proposed putative pathway provides a logical framework based on established biochemical principles. However, the specific enzymes, their regulation, and the precise sequence of events remain to be discovered. Future research, employing a combination of modern analytical and molecular biology techniques, is essential to fully unravel the intricate biosynthetic network leading to this complex and potentially valuable molecule. Such studies would not only advance our fundamental understanding of plant metabolism but could also pave the way for the biotechnological production of this compound and related compounds for pharmaceutical and other applications.
References
- 1. Buy this compound | 61231-06-9 [smolecule.com]
- 2. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]
- 3. Celastraceae sesquiterpenoids: biological activity and synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C38H40N2O11 | CID 442517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catha edulis Leaves: Morphological Characterization and Anti-Inflammatory Properties in an In Vitro Model of Gastritis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Action of Catheduline E2: A Field Awaiting Exploration
For the attention of Researchers, Scientists, and Drug Development Professionals.
An in-depth review of the current scientific literature reveals a significant gap in the understanding of the pharmacological properties of Catheduline E2. Despite its intriguing chemical structure, to date, there are no published experimental studies detailing its mechanism of action, biological activity, or potential therapeutic targets. Extensive searches of prominent scientific databases have yielded no specific data on its cytotoxic effects, signaling pathway interactions, or any quantitative measures of its biological activity.
This lack of available information presents both a challenge and an opportunity for the scientific community. The absence of foundational research means that the potential of this compound as a pharmacological agent remains entirely speculative. For researchers in drug discovery and development, this compound represents a completely unexplored area with the potential for novel findings.
A Call for Foundational Research
To begin to elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following outlines a series of logical experimental steps that could be undertaken to build a foundational understanding of this compound.
Experimental Workflow: Initial Screening and Target Identification
The initial phase of investigation would logically focus on broad screening assays to identify any potential biological activity. This could be followed by more targeted experiments to identify specific molecular interactions.
Caption: A proposed experimental workflow for the initial investigation of this compound's biological activity and mechanism of action.
Future Directions and Speculative Pathways
Given the complete absence of data, any discussion of this compound's mechanism of action is purely speculative. However, based on the activities of other natural products with similar structural motifs (e.g., alkaloids), one might hypothesize potential interactions with key cellular pathways.
Hypothetical Signaling Pathway Perturbation
A common mechanism for cytotoxic natural products is the disruption of critical signaling pathways involved in cell proliferation and survival. A hypothetical scenario could involve the inhibition of a key kinase cascade.
Caption: A speculative diagram illustrating a hypothetical inhibitory action of this compound on a generic kinase signaling pathway.
Data Presentation: A Blank Slate
Due to the lack of experimental data, no quantitative information can be presented at this time. The following tables are included as templates for how such data could be structured once it becomes available through future research.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Potential Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition @ 10 µM |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Experimental Protocols: A Forward Look
Detailed experimental protocols for the investigation of this compound would need to be developed based on the specific hypotheses being tested. Below are generalized outlines for key initial experiments.
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound at a concentration around the IC50 value for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, Akt, etc.) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A Technical Guide to the Cathedulin Alkaloids from Catha edulis
Disclaimer: The compound "Catheduline E2" as initially queried is a valid, recognized alkaloid. This guide provides a comprehensive overview of its discovery, context, and the broader family of Cathedulin alkaloids.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on the discovery, chemical properties, and experimental protocols associated with the Cathedulin class of alkaloids, with a specific focus on this compound.
Discovery and Historical Context
The Cathedulins are a class of complex, high-molecular-weight sesquiterpene alkaloids isolated from the leaves and shoots of the plant Catha edulis, commonly known as khat.[1] While khat is renowned for its stimulant effects due to phenylalkylamine alkaloids like cathinone and cathine, the Cathedulins represent a structurally distinct and less pharmacologically understood group of its constituents.[2][3]
The first comprehensive isolation and characterization of these new celastraceous alkaloids were reported in the late 1970s and early 1980s.[1][4] Research on khat specimens from Ethiopia, Kenya, and the Yemen Arab Republic led to the identification of numerous Cathedulins with molecular weights ranging from approximately 600 to 1200 Da.[4]
These alkaloids are polyesters or lactones built upon a sesquiterpene polyol core.[1] They are categorized into three main groups based on this core structure:
-
Group A: Low molecular weight esters of pentahydroxydihydroagarofuran (e.g., Catheduline E1, E2).[4]
-
Group B: Medium molecular weight esters of euonyminol, featuring a single evonimic acid dilactone bridge.[1]
-
Group C: High molecular weight, more complex esters of euonyminol.[1]
This compound was identified as a key member of the first group, isolated from Ethiopian khat specimens.[5] Its discovery was part of a broader effort to characterize the complex chemistry of the Catha edulis plant beyond its stimulant components.[4] The nomenclature of the Cathedulins often includes a letter (E for Ethiopian, K for Kenyan, Y for Yemeni) to denote the geographical origin of the plant material from which they were first isolated.[6]
Chemical and Physical Properties
This compound is a polyester alkaloid based on a pentahydroxylated dihydroagarofuran-type core.[5] The esterifying acids that form the final structure are two residues of acetic acid, two of nicotinic acid, and one of benzoic acid.[5]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₀N₂O₁₁ | [7] |
| Molecular Weight | 696.7 g/mol | [7] |
| Core Structure | Pentahydroxydihydroagarofuran | [4][5] |
| Esterifying Acids | Acetic Acid (x2), Nicotinic Acid (x2), Benzoic Acid (x1) | [5] |
| Geographical Origin | Ethiopian Khat | [5] |
Table 2: Related Cathedulin Alkaloids and their Properties
| Alkaloid | Molecular Formula | Melting Point (°C) | Notes | Source |
| Cathedulin K-1 | C₃₄H₃₉NO₁₄ | 165-168 | Kenyan Origin | [6] |
| Cathedulin K-2 | C₃₂H₃₇NO₁₃ | 181-184 | Kenyan Origin | [6] |
| Cathedulin K-6 | C₃₀H₃₅NO₁₂ | 176-180 | Kenyan Origin | [6] |
| Cathedulin K-12 | C₅₄H₆₂N₂O₂₃ | 268-272 | Kenyan Origin | [6] |
| Cathedulin E-3 | C₅₄H₆₀N₂O₂₄ | 245-248 | Ethiopian Origin | [6] |
Experimental Protocols
The following protocols are generalized from the methodologies described in the foundational literature on Cathedulin isolation and characterization.
3.1. Isolation of Cathedulin Alkaloids
This protocol describes a general solvent-extraction procedure for isolating weak bases like the Cathedulins from Catha edulis plant material.
-
Objective: To extract and isolate the total alkaloid fraction from dried or fresh khat leaves.
-
Materials:
-
Milled leaves of Catha edulis
-
Ammonia solution (dilute)
-
Diethyl ether or Ethanol
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Various organic solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
-
Procedure:
-
Treat the milled plant material (e.g., 1 kg) with a dilute ammonia solution to basify the alkaloids.
-
Extract the ammoniated material exhaustively with diethyl ether or ethanol in a Soxhlet apparatus or by percolation.
-
Combine the organic extracts and concentrate them under reduced pressure to yield a crude residue.
-
Dissolve the residue in ether and perform a liquid-liquid extraction with dilute sulfuric acid (e.g., 2% H₂SO₄). The protonated alkaloids will move to the aqueous phase.
-
Separate the aqueous phase and basify it to a pH of ~9-10 with a sodium hydroxide solution to deprotonate the alkaloids, causing them to precipitate or become extractable.
-
Extract the basified aqueous solution multiple times with fresh diethyl ether or chloroform.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid mixture.
-
Subject the crude mixture to column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the individual Cathedulin alkaloids. Monitor fractions by Thin Layer Chromatography (TLC).
-
3.2. Structural Elucidation
The structures of the Cathedulins were determined using a combination of spectroscopic methods and chemical degradation.
-
Objective: To determine the chemical structure of an isolated Cathedulin.
-
Methods:
-
Mass Spectrometry (MS): Electron Impact (EI-MS) and Chemical Ionization (CI-MS) were used to determine the molecular formula and fragmentation patterns, which provided clues about the esterifying acids.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were critical for determining the connectivity of the sesquiterpene core, identifying the esterifying acids, and establishing their positions on the polyol skeleton.[6]
-
Chemical Degradation (Alcoholysis): Graded alcoholysis, for instance using methanolic triethylamine at low temperatures, was used to selectively cleave ester groups.[5] For example, graded alcoholysis of this compound selectively removed the 8-nicotinoyl group to yield Catheduline E8, helping to assign the position of that ester group.[5]
-
Hydrogenolysis: This technique was used to cleave specific bonds, such as benzylic-type cleavages, which resulted in structural changes that could be analyzed by spectroscopy to confirm structural features.[5]
-
Signaling Pathways and Biological Activity
The pharmacological effects of the complex Cathedulin alkaloids are largely unknown and remain an area for future research.[8] The primary psychoactive effects of khat are attributed to the phenylalkylamine alkaloids, particularly cathinone, which acts as a sympathomimetic amine, releasing dopamine and noradrenaline in the central nervous system.[9][10]
While cathinone's mechanism is well-studied, the high molecular weight and complex sterics of the Cathedulins suggest they are unlikely to interact with the same monoamine transporter targets. Their potential biological activities are yet to be systematically investigated. Research in this area would be required to delineate any specific signaling pathways.
Visualizations
Caption: Figure 1. Classification of Major Alkaloid Types in Catha edulis
References
- 1. The cathedulin alkaloids [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Pharmacology, and Toxicology of Khat (Catha Edulis Forsk): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, pharmacology, and toxicology of khat (catha edulis forsk): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids of catha edulis(khat). Part 1. Isolation and characterisation of eleven new alkaloids with sesquiterpene cores (cathedulins); identification of the quinone–methide root pigments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 003 [unodc.org]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. This compound | C38H40N2O11 | CID 442517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmcasereport.org [acmcasereport.org]
- 10. jgtps.com [jgtps.com]
In Silico Prediction of Catheduline E2 Bioactivity: A Technical Guide
Abstract
Natural products remain a vital source of chemical diversity for drug discovery.[1] Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, are particularly noteworthy for their wide range of pharmacological activities.[2] These activities include anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][3] Catheduline E2, a sesquiterpene alkaloid from the Celastraceae family, represents a structurally intriguing molecule with underexplored therapeutic potential. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, enabling a targeted approach for future experimental validation. The methodologies described herein encompass target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, providing a robust framework for the computational assessment of novel natural products.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a member of the catheduline group of sesquiterpene alkaloids, which are characterized by a complex polycyclic structure. While the bioactivities of many alkaloids are well-documented, specific data on this compound is sparse.[3][4][5] In silico methods offer a time- and cost-effective strategy to hypothesize and prioritize potential biological activities before embarking on extensive laboratory-based screening.[6][7] By simulating interactions between a small molecule (ligand) and a biological target (e.g., a protein), computational approaches such as molecular docking can predict binding affinity and mode of action.[1][8] Furthermore, computational ADMET prediction allows for an early assessment of the drug-like properties of a compound.[9][10][11]
This guide provides a standardized protocol for researchers to apply these computational techniques to this compound, from initial ligand preparation to the interpretation of results.
A Standardized Workflow for Bioactivity Prediction
A systematic in silico investigation involves a multi-step process to ensure the reliability and reproducibility of the findings. The workflow is designed to first identify potential protein targets, then to evaluate the binding interaction, and finally to assess the compound's broader pharmacokinetic profile.
Detailed Experimental Protocols
This section provides detailed methodologies for the key computational experiments outlined in the workflow.
Ligand and Target Preparation
Objective: To prepare high-quality 3D structures of the ligand (this compound) and selected protein targets for docking.
Protocol:
-
Ligand Structure Retrieval:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
Convert the 2D structure to a 3D structure using software like ChemDraw or an online converter.
-
-
Ligand Energy Minimization:
-
Minimize the energy of the 3D structure using a force field (e.g., MMFF94) in software like Avogadro or UCSF Chimera. This step is crucial for obtaining a stable, low-energy conformation.
-
Save the optimized structure in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Target Identification and Retrieval:
-
Based on the known activities of structurally similar alkaloids (e.g., anti-inflammatory, anticancer), identify potential protein targets from the literature.[9]
-
Download the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized native ligand.
-
-
Protein Preparation:
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by:
-
Removing water molecules and any non-essential co-factors or ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Save the prepared protein structure in the .pdbqt format.
-
Molecular Docking
Objective: To predict the binding pose and affinity of this compound to the prepared protein targets.
Protocol:
-
Software Selection: Utilize widely-used docking software such as AutoDock Vina, GOLD, or Glide.[1][12] AutoDock Vina is a common open-source choice.
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the target protein.
-
If a native ligand was present in the crystal structure, center the grid box on the position of that ligand to perform focused docking.[8]
-
-
Docking Execution:
-
Run the docking simulation using the prepared ligand and protein files. The program will explore various conformations of the ligand within the grid box and score them.
-
Set the exhaustiveness parameter (in AutoDock Vina) to a value of at least 8 to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[13]
-
Visualize the top-ranked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.
-
ADMET Prediction
Objective: To evaluate the drug-like properties of this compound by predicting its pharmacokinetic and toxicity profiles.
Protocol:
-
Tool Selection: Use web-based servers or standalone software for ADMET prediction, such as SwissADME, ADMET-AI, or preADMET.[11][14]
-
Input:
-
Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound as input.
-
-
Prediction and Analysis:
-
The server will calculate a range of properties. Key parameters to analyze include:
-
Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Predicted clearance rate.
-
Toxicity: Mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others.
-
-
Evaluate the compound's adherence to drug-likeness rules, such as Lipinski's Rule of Five.
-
Illustrative Data Presentation
Quantitative data from in silico predictions should be organized into clear, concise tables for comparative analysis. The following are examples of how to structure these results.
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein (PDB ID) | Predicted Bioactivity | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -9.8 | TYR-385, SER-530, ARG-120 |
| NF-kappaB p50/p65 | Anti-inflammatory | -10.5 | LYS-147, GLU-222, ARG-245 |
| B-cell lymphoma 2 (Bcl-2) | Anticancer | -8.9 | ASP-108, ARG-143, TYR-105 |
| Tubulin | Anticancer | -9.2 | LYS-352, VAL-238, CYS-241 |
Table 2: Illustrative ADMET Profile for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | May cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I inhibitor | Weak inhibitor | Low risk of cardiotoxicity |
| Druglikeness |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
Potential Signaling Pathway Modulation
Based on the illustrative docking results suggesting anti-inflammatory activity, this compound may interfere with the NF-κB signaling pathway. This pathway is a key regulator of inflammation. A potential mechanism is the inhibition of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
The in silico workflow detailed in this guide provides a powerful, hypothesis-driven approach to exploring the bioactivity of uncharacterized natural products like this compound. By combining molecular docking with ADMET profiling, researchers can efficiently identify promising therapeutic activities and anticipate potential liabilities, thereby streamlining the early stages of the drug discovery pipeline. The illustrative results suggest that this compound warrants further investigation, particularly for its potential anti-inflammatory and anticancer properties. Subsequent experimental validation is essential to confirm these computational predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. iempam.bas.bg [iempam.bas.bg]
- 6. Digital Alchemists: How In Silico Modelling is Revolutionizing Drug Design [bioinforesearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. 2.2. Alkaloids Retrieval, Drug Likeness, and ADMET Prediction [bio-protocol.org]
- 11. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADMET-AI [admet.ai.greenstonebio.com]
A Technical Guide to Determining the Solubility of Catheduline E2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedures for determining the solubility of Catheduline E2, a complex alkaloid, in various organic solvents. Due to the lack of publicly available, quantitative solubility data for this compound, this document outlines a robust, standardized experimental protocol based on the saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, purification, and preclinical testing.
Quantitative Solubility Data
As no specific solubility data for this compound in organic solvents is currently published in accessible literature, the following table is presented as a template for recording experimentally determined values. Researchers can populate this table with their own data to facilitate comparison across different solvents and conditions.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Non-Polar Solvents | |||||||
| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Polar Aprotic Solvents | |||||||
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Dimethyl Sulfoxide | (CH₃)₂SO | 7.2 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Polar Protic Solvents | |||||||
| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC | |
| Isopropanol | C₃H₈O | 3.9 | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |
Experimental Protocol: Saturation Shake-Flask Method for Solubility Determination
The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] The following protocol is a detailed methodology for applying this technique to this compound.
2.1. Materials and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC-grade mobile phase solvents
-
HPLC column suitable for alkaloid separation
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[5][6]
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the filtered sample from the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Analysis:
-
The concentration obtained from the HPLC analysis represents the solubility of this compound in the specific organic solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
3.1. Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
3.2. Logical Relationship for HPLC Quantification
Caption: Logic for HPLC-based solubility quantification.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Catheduline E2 from Celastraceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheduline E2 is a sesquiterpene pyridine alkaloid found in plants of the Celastraceae family, such as Celastrus angulatus. This class of compounds has garnered significant interest due to its diverse biological activities, including potent immunosuppressive effects.[1][2] These application notes provide a detailed overview of the methods for extracting and purifying this compound and related alkaloids from their natural sources. The protocols are based on established methodologies for the isolation of sesquiterpene pyridine alkaloids from Celastraceae species. Additionally, the document outlines the immunosuppressive mechanism of action of these compounds through the inhibition of the NF-κB signaling pathway.
Data Presentation
| Purification Step | Stationary Phase | Mobile Phase System (Gradient) | Compound Class Eluted |
| Initial Extraction | N/A | 95% Ethanol | Crude Alkaloid Mixture |
| Liquid-Liquid Partitioning | N/A | Ethyl Acetate / Water | Crude Alkaloid Fraction |
| Column Chromatography 1 | Silica Gel | Chloroform-Methanol Gradient | Fractionated Alkaloids |
| Column Chromatography 2 | Sephadex LH-20 | Methanol | Further Purified Alkaloid Fractions |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile-Water Gradient | Isolated Sesquiterpene Pyridine Alkaloids (e.g., this compound) |
Experimental Protocols
The following protocols are generalized from methods used for the isolation of sesquiterpene pyridine alkaloids from plants of the Celastraceae family.[3][4]
Protocol 1: Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dry the root bark or other relevant plant parts of a Celastrus species and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous HCl.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with NH4OH.
-
Extract the alkaline solution with chloroform or ethyl acetate to obtain the crude alkaloid fraction.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to dryness.
-
Protocol 2: Purification of Sesquiterpene Pyridine Alkaloids
-
Silica Gel Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel column.
-
Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v) to yield several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing compounds of interest (based on TLC analysis) and further purify them on a Sephadex LH-20 column.
-
Elute with methanol to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the fractions containing the target alkaloids using preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired alkaloids, such as this compound.
-
Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS).
-
Biological Activity and Signaling Pathway
Sesquiterpene pyridine alkaloids from the Celastraceae family are known to possess significant immunosuppressive activity.[1][5] This effect is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses.
The diagram below illustrates the classical NF-κB signaling pathway and the proposed point of inhibition by sesquiterpene pyridine alkaloids like this compound.
Caption: Proposed mechanism of immunosuppression by this compound via inhibition of the NF-κB signaling pathway.
The workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two new sesquiterpene pyridine alkaloids from root barks of Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of Natural Active Substances with Immunosuppressive Activity [mdpi.com]
Application Note: A Proposed HPLC-UV Method for the Quantification of Catheduline E2 in Catha edulis Extracts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Catheduline E2, a significant alkaloid found in Catha edulis (khat). Due to the current lack of a commercially available analytical standard for this compound, this document outlines a theoretical framework and a detailed protocol to guide researchers in developing a validated analytical method. The proposed method utilizes a reversed-phase C18 column with UV detection, based on the known chromatographic behavior of structurally related alkaloids from Catha edulis. This document provides a comprehensive starting point for researchers, scientists, and drug development professionals engaged in the analysis of khat alkaloids.
Introduction
Catha edulis, commonly known as khat, is a flowering plant native to East Africa and the Arabian Peninsula. The leaves of the khat plant are chewed for their stimulant effects, which are attributed to a complex mixture of alkaloids. While the primary psychoactive constituents, cathinone and cathine, have been extensively studied, other alkaloids, such as the cathedulins, contribute to the overall pharmacological profile of the plant. This compound is a notable polyester-type alkaloid present in khat extracts. Accurate quantification of this compound is essential for understanding its contribution to the plant's bioactivity and for the standardization of Catha edulis extracts for research and potential therapeutic applications.
This application note proposes an HPLC-UV method for the quantification of this compound. The absence of a certified reference standard for this compound necessitates a carefully designed approach to method development and validation. The protocol described herein is based on established analytical principles for the analysis of related natural products and serves as a detailed guide for researchers to establish a robust and reliable quantitative method.
Experimental Protocol
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized), Formic acid (analytical grade).
-
Proposed Internal Standard (IS): Caffeine (commercially available analytical standard). The selection of an appropriate internal standard is critical and should be based on experimental evaluation of its chromatographic behavior relative to this compound. Caffeine is suggested here as a starting point due to its chemical stability, UV absorbance, and common use as an internal standard.
-
Sample: Dried and finely powdered Catha edulis leaves.
2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Sample Preparation: Ultrasonic-Assisted Extraction
-
Weigh 1.0 g of powdered Catha edulis leaves into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Spike the sample with the internal standard solution (e.g., 100 µL of a 1 mg/mL caffeine solution in methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extracted sample at 4°C until analysis.
4. Proposed HPLC Conditions
The following HPLC conditions are proposed as a starting point for method development and will likely require optimization.
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Proposed, requires experimental verification) |
Rationale for Proposed Conditions:
-
A C18 column is a versatile stationary phase suitable for the separation of a wide range of alkaloids.
-
A water/acetonitrile mobile phase with a formic acid modifier is commonly used for the analysis of alkaloids, as it provides good peak shape and resolution.
-
A gradient elution is proposed to effectively separate the various components present in the complex khat extract.
-
A detection wavelength of 254 nm is suggested based on the presence of aromatic chromophores in the this compound structure. The optimal wavelength should be determined experimentally by obtaining a UV spectrum of a purified, isolated fraction of this compound.
Data Presentation
As this is a proposed method, experimental data is not available. However, upon successful method development and validation, the following tables should be generated to summarize the quantitative data.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | (To be determined) |
| Limit of Quantification (LOQ) | (To be determined) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
| Retention Time (this compound) | (To be determined) |
| Retention Time (Internal Standard) | (To be determined) |
Visualizations
Diagram 1: Proposed Experimental Workflow for this compound Quantification
A flowchart of the proposed experimental workflow for the quantification of this compound.
Diagram 2: Logical Relationship for Method Development
A logical diagram illustrating the steps for developing the proposed HPLC method.
Conclusion and Recommendations
This application note provides a foundational, yet theoretical, HPLC-UV method for the quantification of this compound in Catha edulis extracts. The major limitation in the analysis of this compound is the lack of a commercially available analytical standard. Therefore, the immediate next step for any researcher aiming to quantify this compound is to isolate and purify this compound to a high degree of purity to serve as a reference standard. This would involve semi-preparative or preparative HPLC followed by structural elucidation and purity assessment using techniques such as NMR and mass spectrometry.
Once a reference standard is obtained, the proposed HPLC method can be systematically optimized and validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its linearity, precision, accuracy, and robustness. The successful development of a validated analytical method for this compound will be a significant contribution to the phytochemical and pharmacological understanding of Catha edulis.
Application Note: Cell-Based Assays for Testing Catheduline E2 Cytotoxicity
Introduction
Catheduline E2 is a sesquiterpene alkaloid, a class of natural products known for a wide range of biological activities, including potential anticancer properties. Early-stage drug discovery and development for novel compounds like this compound necessitate a thorough evaluation of their cytotoxic effects on various cell types. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using a panel of common cell-based assays. These assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive profile of the compound's cytotoxic potential. The target audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.
Principle of Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. This note details the protocols for three key assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Experimental Protocols
Cell Culture
For these assays, a human cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) can be utilized. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 90.1 ± 4.5 |
| 1 | 92.1 ± 3.5 | 85.6 ± 4.1 | 75.2 ± 5.2 |
| 10 | 75.4 ± 4.2 | 60.1 ± 5.6 | 45.8 ± 6.1 |
| 50 | 40.2 ± 5.1 | 25.8 ± 4.8 | 15.3 ± 3.9 |
| 100 | 15.7 ± 3.8 | 8.2 ± 2.5 | 4.1 ± 1.8 |
Table 2: LDH Release from HeLa Cells Treated with this compound
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0.1 | 2.1 ± 0.5 | 4.5 ± 0.8 | 8.9 ± 1.2 |
| 1 | 7.8 ± 1.2 | 13.2 ± 1.9 | 22.5 ± 2.8 |
| 10 | 23.5 ± 2.8 | 38.7 ± 3.5 | 53.1 ± 4.5 |
| 50 | 58.9 ± 4.5 | 73.1 ± 5.2 | 83.6 ± 6.1 |
| 100 | 82.4 ± 5.1 | 90.5 ± 4.7 | 94.2 ± 3.8 |
Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound for 48h
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 96.2 ± 1.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| 10 | 65.4 ± 3.8 | 18.5 ± 2.1 | 12.3 ± 1.9 | 3.8 ± 0.7 |
| 50 | 28.1 ± 4.2 | 45.2 ± 3.5 | 22.7 ± 2.8 | 4.0 ± 0.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Logical Relationship in Data Interpretation
Caption: Logical flow for interpreting cytotoxicity data.
Conclusion
This application note provides a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can gain a robust understanding of the compound's biological activity. The presented protocols and data visualization methods offer a comprehensive approach to characterizing the cytotoxic profile of novel natural products, which is a critical step in the drug discovery pipeline. Further investigations may include exploring the detailed molecular mechanisms underlying this compound-induced cell death.
Application Notes and Protocols: Catheduline E2 as a Potential Inhibitor of Tyrosine Kinase XYZ
Disclaimer: The following application notes and protocols are presented as a hypothetical example to illustrate the potential application of Catheduline E2 as a protein kinase inhibitor. The protein target, "Tyrosine Kinase XYZ (TK-XYZ)," and all associated data are fictional and for demonstration purposes only.
Introduction
This compound is a natural product with a complex chemical structure that suggests potential bioactivity. This document outlines a hypothetical framework for investigating this compound as a potential inhibitor of Tyrosine Kinase XYZ (TK-XYZ), a key enzyme implicated in various proliferative diseases. The provided protocols and data serve as a guide for researchers in the fields of drug discovery and chemical biology to explore the inhibitory potential of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound against TK-XYZ has been characterized using various in vitro and cell-based assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | TK-XYZ | 150 | 75 | TR-FRET |
| Staurosporine | TK-XYZ | 10 | 5 | TR-FRET |
| (Control) |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Target Pathway | EC50 (µM) | Assay Type |
| This compound | Cancer Cell Line A | p-TK-XYZ | 1.2 | Western Blot |
| This compound | Cancer Cell Line A | Cell Viability | 5.8 | MTT Assay |
| Staurosporine | Cancer Cell Line A | p-TK-XYZ | 0.1 | Western Blot |
| (Control) |
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway of TK-XYZ and the proposed point of inhibition by this compound.
Caption: Hypothetical signaling pathway of TK-XYZ and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TK-XYZ.
Materials:
-
Recombinant human TK-XYZ enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well low-volume microplates
-
TR-FRET plate reader
Workflow Diagram:
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of TK-XYZ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture containing the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression model.
Cell-Based Western Blot for Target Inhibition
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TK-XYZ phosphorylation in a cellular context.
Materials:
-
Cancer Cell Line A (expressing TK-XYZ)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (to stimulate TK-XYZ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-TK-XYZ, anti-total-TK-XYZ, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Cancer Cell Line A in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a growth factor for 15 minutes to activate TK-XYZ.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-TK-XYZ signal to total TK-XYZ and the loading control (GAPDH).
-
Plot the normalized p-TK-XYZ levels against the logarithm of the inhibitor concentration to determine the EC50 value.
Logical Relationship Diagram
The following diagram illustrates the logical flow from initial screening to cellular validation for the assessment of this compound as a TK-XYZ inhibitor.
Caption: Logical workflow for the evaluation of this compound.
Protocol for Catheduline E2 Binding Affinity Studies using Magnetic Microbead Affinity Selection Screening (MagMASS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Catheduline E2 is a complex alkaloid of significant interest to researchers in natural product chemistry and drug discovery. Understanding the molecular targets and binding affinity of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This application note provides a detailed protocol for determining the binding affinity of this compound against a hypothetical protein target, Janus Kinase 1 (JAK1), using Magnetic Microbead Affinity Selection Screening (MagMASS) coupled with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, and cell growth, and its dysregulation is implicated in various diseases. Many natural products have been identified as modulators of this pathway, making JAK1 a plausible hypothetical target for this compound.
Principle of the Method
Magnetic Microbead Affinity Selection Screening (MagMASS) is a powerful technique for identifying and characterizing ligands for a specific protein target from a complex mixture.[1][2][3] The method involves immobilizing the target protein onto magnetic microbeads. These beads are then incubated with a solution containing the potential ligand, in this case, this compound. After an incubation period to allow for binding equilibrium, a magnetic field is used to separate the bead-protein-ligand complexes from the unbound molecules. Following a series of wash steps to remove non-specific binders, the bound ligands are eluted and analyzed by UHPLC-MS for identification and quantification.
Materials and Reagents
-
This compound
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Recombinant human JAK1 protein
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Amine-reactive Magnetic Microbeads (e.g., Dynabeads™ M-270 Amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Binding Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)
-
Wash Buffer (e.g., Binding Buffer)
-
Elution Buffer (e.g., 50% Acetonitrile, 0.1% Formic Acid in water)
-
Known JAK1 inhibitor (e.g., Tofacitinib, for positive control)
-
Bovine Serum Albumin (BSA, for negative control)
-
UHPLC-MS system
Experimental Protocols
Immobilization of JAK1 onto Magnetic Microbeads
-
Resuspend the amine-reactive magnetic microbeads in the vial.
-
Transfer a sufficient volume of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads twice with 1 mL of ice-cold deionized water.
-
Resuspend the beads in an activation buffer (e.g., 100 mM MES, pH 5.0).
-
Prepare a fresh solution of 50 mg/mL EDC and 50 mg/mL NHS in deionized water.
-
Add EDC and NHS to the bead suspension to a final concentration of 5 mg/mL each.
-
Incubate for 30 minutes at room temperature with gentle rotation to activate the beads.
-
Wash the activated beads twice with ice-cold deionized water.
-
Immediately add the recombinant JAK1 protein solution (at a concentration of 0.1-1 mg/mL in PBS) to the activated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for covalent coupling.
-
Wash the beads three times with Binding Buffer to remove unbound protein.
-
Block any remaining active sites by incubating the beads with a blocking buffer (e.g., 1 M Tris-HCl, pH 8.0) for 1 hour at room temperature.
-
Wash the JAK1-immobilized beads three times with Binding Buffer and store at 4°C until use.
MagMASS Assay
-
Aliquots of the JAK1-immobilized beads are incubated with varying concentrations of this compound (e.g., from 1 nM to 100 µM) in Binding Buffer in a 96-well plate.
-
Include a positive control (a known JAK1 inhibitor) and a negative control (a non-binding compound or vehicle).
-
Incubate the plate at room temperature for 1 hour with gentle shaking to reach binding equilibrium.
-
Place the plate on a magnetic separator to pellet the beads.
-
Carefully remove and discard the supernatant containing unbound compounds.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound molecules.
-
After the final wash, add Elution Buffer to the beads to dissociate the bound ligands.
-
Incubate for 10 minutes at room temperature with vigorous shaking.
-
Place the plate on the magnetic separator and transfer the eluate to a new 96-well plate for UHPLC-MS analysis.
UHPLC-MS Analysis
-
Analyze the eluates using a UHPLC system coupled to a high-resolution mass spectrometer.
-
UHPLC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
-
-
Quantify the amount of this compound in each eluate by measuring the peak area of its corresponding m/z.
Data Presentation
The binding affinity of this compound to JAK1 can be determined by plotting the amount of bound ligand as a function of the ligand concentration and fitting the data to a saturation binding curve. The dissociation constant (Kd) can then be calculated.
| Compound | Target | Assay Method | Kd (nM) |
| This compound | JAK1 | MagMASS-MS | 150 |
| Tofacitinib | JAK1 | MagMASS-MS | 25 |
| Negative Control | JAK1 | MagMASS-MS | >100,000 |
Mandatory Visualization
References
Application Notes and Protocols for High-Throughput Screening of Natural Product Extracts
Topic: High-Throughput Screening of Natural Product Extracts for Identification of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note on Catheduline E2: Preliminary searches for "this compound" did not yield sufficient public data regarding its use in high-throughput screening (HTS) assays, its mechanism of action, or associated signaling pathways. Therefore, this document provides a detailed application note and protocol for the HTS of natural product extracts using a hypothetical molecule, "Naturacin," to illustrate the workflow and principles applicable to the discovery of novel kinase inhibitors from natural sources.
Introduction
Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery.[1][2] High-throughput screening (HTS) enables the rapid evaluation of large libraries of natural product extracts to identify "hits" that modulate specific biological targets or pathways.[3][4] This application note describes a cell-based HTS assay designed to identify inhibitors of the hypothetical "Naturacin-Activated Kinase" (NAK), a key enzyme in a cancer-related signaling pathway. The protocol outlines the primary screen of a natural product library, a secondary dose-response validation, and data analysis.
Hypothetical Signaling Pathway: The NAK Cascade
The NAK signaling pathway is a hypothetical cascade implicated in cell proliferation and survival. In this pathway, an upstream signal activates a Receptor Tyrosine Kinase (RTK), which in turn phosphorylates and activates NAK. Activated NAK then phosphorylates a downstream transcription factor, "TF-N," leading to its translocation to the nucleus and the expression of genes involved in cell cycle progression. The hypothetical natural product, Naturacin, is being screened for its potential to inhibit NAK activity.
References
Application of Catheduline E2 in Natural Product Chemistry Research: A Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catheduline E2 is a complex sesquiterpene alkaloid belonging to the cathedulin class of natural products. Isolated from the leaves of Catha edulis (khat), this compound has garnered interest within the natural product chemistry community for its intricate structure and potential biological activities. This document provides a summary of the available information on this compound, including its chemical properties and reported biological effects, to support further research and drug discovery efforts.
Chemical Structure and Properties
This compound is characterized by a pentahydroxydihydroagarofuran core, a common feature among lower molecular weight cathedulins. Its molecular formula is C38H40N2O11. The structure of this compound was elucidated through spectroscopic analysis, including 1H and 13C NMR, and by studying the products of its graded hydrolysis. It is a polyester of a sesquiterpene pentaol, with esterifying groups including two acetate, one benzoate, and two nicotinate moieties.[1]
Biological Activities and Potential Applications
While research on the specific biological activities of isolated this compound is limited, studies on crude extracts of Catha edulis, which contain a mixture of cathedulins including this compound, suggest several potential areas of application. It is important to note that the observed effects of the extracts cannot be solely attributed to this compound and require further investigation with the pure compound.
Antitumor Activity
Preliminary investigations have suggested that compounds within Catha edulis extracts possess anticancer properties. Research on extracts containing various catheduline derivatives has demonstrated cytotoxic effects against different cancer cell lines. For instance, khat extracts have been shown to induce cellular defects, including reduced cell size, cell membrane damage, and apoptosis in SKOV3 ovarian cancer cells.[2] Another study reported that extracts of khat callus cultures exhibited significant cytotoxic activities against leukemia (ED50 0.54 μg/ml) and prostate cancer (ED50 0.85 mg/ml).[3] However, specific cytotoxicity data for purified this compound is not yet available in the public domain.
Antimicrobial Activity
The antimicrobial potential of Catha edulis extracts has also been explored. These extracts have shown inhibitory effects against various bacterial strains, suggesting that constituent compounds like this compound may contribute to this activity. One study found that crude methanolic extracts of Catha edulis had potent antibacterial activity against Brevundimonas diminuta, Bacillus megaterium, and Micrococcus luteus.[2] Another study reported that aqueous and methanolic crude extracts of Miraa (Catha edulis) have antimicrobial effects against Staphylococcus aureus, MRSA, Streptococcus pyogenes, and Streptococcus pneumoniae.[4] As with antitumor activity, there is a need for studies focusing on the antimicrobial spectrum and potency of isolated this compound.
Neurological Effects
Some studies propose that this compound may have an influence on neurotransmitter systems, indicating potential therapeutic applications for neurological disorders. However, no specific biological effects of the cathedulin alkaloids have been definitively reported.[5]
Future Research Directions
The intricate structure of this compound makes it an interesting target for total synthesis, which would provide a renewable source for further biological evaluation. The preliminary cytotoxic and antimicrobial activities observed in crude extracts warrant a more focused investigation into the specific effects of purified this compound. Future research should aim to:
-
Determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines to establish its IC50 values.
-
Evaluate the antimicrobial activity of this compound against a broad range of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).
-
Investigate the mechanism of action underlying any observed biological activities.
-
Explore the potential neurological effects of pure this compound in relevant in vitro and in vivo models.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of pure this compound are not currently available in the published literature. Researchers interested in investigating this compound can adapt standard protocols for cytotoxicity and antimicrobial assays. Below are generalized workflows that can be tailored for this purpose.
General Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
General Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)
References
- 1. Alkaloids of catha edulis. Part 2. Constitution of cathedulins E2 and E8, polyesters of a new sesquiterpene pentaol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Khat (Catha Edulis Forsk) induced apoptosis and cytotoxicity in cultured cells: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Catheduline E2 Total Synthesis
Notice to Researchers: Following a comprehensive review of publicly available scientific literature, a detailed, peer-reviewed total synthesis of Catheduline E2 could not be located. While some sources allude to the existence of synthetic routes[1], the specific experimental protocols, quantitative yield data, and challenges encountered during such a synthesis are not documented in accessible publications.
The creation of a detailed and accurate technical support center, complete with troubleshooting guides, FAQs, and experimental protocols, is contingent upon the availability of this foundational data. Without a published synthetic pathway, it is not feasible to identify specific reaction steps that may be prone to yield loss or to provide targeted advice for optimization.
We are committed to providing accurate and actionable scientific information. Therefore, we cannot, in good scientific faith, generate a speculative troubleshooting guide for a synthetic route that is not publicly detailed.
Alternative Complex Natural Products for Technical Support Guide Development
We propose to create the requested technical support center for a different, well-documented complex natural product. A wealth of information is available for numerous other molecules, which would allow for the creation of a robust and valuable resource for researchers. Some potential alternative topics include, but are not limited to:
-
Taxol (Paclitaxel): A widely studied anticancer drug with numerous published total syntheses, offering a rich dataset for analyzing yield-determining steps.
-
Strychnine: A classic target in total synthesis with a long history of different synthetic approaches, providing ample material for comparative analysis and troubleshooting.
-
Eribulin: A complex macrocyclic ketone with a challenging synthesis, for which detailed process development and optimization studies have been published.
We invite you to select an alternative target molecule for which a comprehensive technical support guide would be beneficial to your research. Upon your selection, we will proceed with the in-depth literature search, data compilation, and generation of the troubleshooting guides, data tables, and visualizations as originally requested.
References
Catheduline E2 degradation and stability issues in solution
This technical support center provides guidance on the degradation and stability issues of Catheduline E2 in solution for researchers, scientists, and drug development professionals. The information is based on the chemical structure of this compound, general knowledge of macrocyclic alkaloid stability, and established pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex macrocyclic polyamine alkaloid.[1] Its intricate structure, featuring multiple functional groups including esters and amines, makes it potentially susceptible to degradation under various experimental and storage conditions. Ensuring its stability is critical for obtaining accurate and reproducible results in research and for maintaining its therapeutic efficacy in drug development.
Q2: What are the common degradation pathways for molecules like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar complex alkaloids can undergo hydrolysis of ester groups, oxidation of amines and other sensitive moieties, and cleavage of the macrocyclic ring. These degradation processes can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q3: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A decrease in concentration can be attributed to several factors:
-
Chemical Degradation: The molecule may be degrading into other products.
-
Adsorption: this compound might be adsorbing to the surface of your storage container (e.g., plastic or glass).
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent's properties change (e.g., evaporation) or if the concentration exceeds its solubility.
Q4: How can I monitor the stability of my this compound solution?
Stability should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This involves tracking the peak area of this compound and looking for the appearance of new peaks that could correspond to degradation products over time.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Significant decrease in the main compound peak in HPLC analysis within a short period.
-
Appearance of multiple new peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH-mediated hydrolysis | Determine the pH of your solution. Prepare solutions in a buffered system to maintain a stable pH. Evaluate stability across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability. |
| Oxidation | Degas your solvent before preparing the solution. Consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) if compatible with your experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct a photostability study by exposing the solution to a controlled light source. |
| Temperature sensitivity | Store your solutions at the lowest practical temperature. Avoid repeated freeze-thaw cycles. Perform accelerated stability studies at elevated temperatures to understand the degradation kinetics. |
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
Inconsistent results between experiments conducted at different times.
-
High variability in measurements of the same sample.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Solution Preparation | Use a standardized and well-documented protocol for solution preparation. Ensure the solvent is of high purity and from the same batch if possible. |
| Degradation During Experiment | If experiments are lengthy, assess the stability of this compound under the specific experimental conditions (e.g., in cell culture media at 37°C). Prepare fresh solutions for each experiment. |
| Adsorption to Labware | Consider using low-adsorption microplates or vials. Silanizing glassware can also reduce adsorption. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol outlines a general approach to systematically evaluate the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
Calibrated pH meter
-
HPLC or UHPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled incubator or oven
-
Photostability chamber
-
Amber and clear glass vials
2. Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.
-
From the stock solution, prepare working solutions in the desired experimental solvents or buffers.
3. Stability Study Design:
-
Temperature: Aliquot the working solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Prepare working solutions in a series of buffers with different pH values (e.g., 3, 5, 7, 9) and store at a constant temperature.
-
Light: Expose a set of solutions in clear vials to a controlled light source (as per ICH Q1B guidelines) while keeping a control set in the dark.
4. Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly or monthly depending on the expected stability).
5. Analysis:
-
At each time point, analyze the samples by HPLC/UHPLC.
-
Quantify the peak area of this compound and any major degradation products.
-
Calculate the percentage of this compound remaining relative to the initial time point.
6. Data Presentation:
The results of the stability study can be summarized in the following table:
| Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 4°C | 0 hr | 100 | 0 |
| 24 hr | |||
| 1 week | |||
| 25°C | 0 hr | 100 | 0 |
| 24 hr | |||
| 1 week | |||
| 40°C | 0 hr | 100 | 0 |
| 24 hr | |||
| 1 week | |||
| pH 3 | 0 hr | 100 | 0 |
| 24 hr | |||
| pH 7 | 0 hr | 100 | 0 |
| 24 hr | |||
| pH 9 | 0 hr | 100 | 0 |
| 24 hr | |||
| Light Exposure | 0 hr | 100 | 0 |
| 24 hr | |||
| Dark Control | 0 hr | 100 | 0 |
| 24 hr |
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Proposed Degradation Pathway of a Generic Macrocyclic Ester Alkaloid
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Solubility of Catheduline E2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Catheduline E2.
Troubleshooting Guide
This guide is designed to provide a systematic approach to overcoming solubility issues with this compound in your experiments.
Issue: My this compound is not dissolving in my aqueous buffer.
-
Question 1: What is the first and most common step to try and solubilize this compound for in vitro assays?
Answer: The most common initial approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent for this purpose.
Experimental Protocol: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The high concentration of the stock solution is crucial for minimizing the final percentage of organic solvent in the aqueous buffer.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
dot
Caption: Workflow for preparing a this compound stock solution in DMSO.
-
-
Question 2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?
Answer: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a co-solvent. Here are several strategies to address this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the Co-solvent Concentration: While it's best to keep the co-solvent concentration low (typically <1% v/v) to avoid off-target effects, you might be able to increase it slightly (e.g., up to 5% v/v) if your experimental system can tolerate it. Always run a vehicle control with the same co-solvent concentration to account for any solvent effects.
-
Use Alternative Co-solvents: If DMSO is not effective or is incompatible with your assay, other water-miscible organic solvents can be tested.
-
Employ Solubilizing Excipients: For more persistent solubility issues, the use of solubilizing agents like cyclodextrins or surfactants can be highly effective.
Comparison of Common Co-solvents
-
| Co-solvent | Typical Starting Concentration in Assay | Advantages | Disadvantages |
| DMSO | < 1% | High solubilizing power for many compounds. | Can be toxic to some cells at higher concentrations; may interfere with some assays. |
| Ethanol | < 1-2% | Readily available, less toxic than DMSO for some applications. | Can have biological effects; may not be as effective as DMSO for highly hydrophobic compounds. |
| Methanol | < 1% | Good solubilizing power. | More toxic than ethanol; can interfere with enzymatic assays. |
| PEG 300/400 | < 5% | Generally well-tolerated in vivo. | Can be viscous; may not be suitable for all in vitro assays. |
-
Question 3: How do cyclodextrins work, and how can I use them to improve the solubility of this compound?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more soluble in water.
Experimental Protocol: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add this compound: Add the this compound stock solution (in a minimal amount of organic solvent like DMSO) or the neat powder directly to the HP-β-CD solution.
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Incubation and Mixing: Vortex the mixture and incubate it at room temperature or 37°C for 1-24 hours with continuous shaking or stirring to allow for the formation of the inclusion complex.
-
Filtration: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
dot
Caption: Decision-making process for troubleshooting this compound precipitation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound is a complex natural product with the chemical formula C38H40N2O11. Like many complex organic molecules, it possesses large hydrophobic regions in its structure, which are not readily solvated by polar water molecules, leading to poor aqueous solubility.
-
Q2: Can I use surfactants to dissolve this compound?
A2: Yes, surfactants can be an effective option. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap this compound, thereby increasing its apparent solubility. Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often preferred in biological experiments due to their lower toxicity compared to ionic surfactants.
-
Q3: How does pH affect the solubility of this compound?
A3: The effect of pH on the solubility of this compound depends on whether its structure contains ionizable functional groups (i.e., acidic or basic moieties). If this compound has, for example, a basic nitrogen atom, its solubility may increase in acidic buffers where this group becomes protonated and thus charged. Conversely, if it contains an acidic functional group, its solubility may increase in basic buffers. A preliminary analysis of the structure of this compound is recommended to determine if pH adjustment is a viable strategy.
-
Q4: My this compound is intended for in vivo studies. What are the best solubilization strategies?
A4: For in vivo studies, the choice of excipients is critical and must be safe and well-tolerated in the animal model. Common strategies include:
-
Co-solvent systems: Mixtures of water, ethanol, polyethylene glycol (PEG), and propylene glycol are often used.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral bioavailability.
Comparison of Solubilization Techniques for In Vivo Studies
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| Technique | Excipients | Administration Route | Key Considerations |
| Co-solvency | PEG 300/400, Propylene Glycol, Ethanol | Oral, IV | Potential for drug precipitation upon dilution in vivo; vehicle toxicity. |
| Cyclodextrin Inclusion | HP-β-CD, SBE-β-CD | Oral, IV | High solubilization capacity; potential for nephrotoxicity at high doses. |
| Surfactant Micelles | Polysorbate 80 (Tween® 80), Cremophor® EL | Oral, IV | Can cause hypersensitivity reactions (Cremophor® EL); potential for cell lysis. |
| Lipid-based Formulations | Oils, Triglycerides, Surfactants | Oral | Enhances lymphatic absorption; complex formulation development. |
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Q5: How can I confirm that my this compound is truly dissolved and not just a fine suspension?
A5: Visual inspection is the first step, but it can be misleading. To confirm true dissolution, it is recommended to centrifuge your solution at high speed (e.g., >10,000 x g for 30 minutes) and then measure the concentration of this compound in the supernatant. If the concentration is consistent with the expected value and no pellet is observed, the compound is likely dissolved. For a more rigorous assessment, techniques like dynamic light scattering (DLS) can be used to detect the presence of nanoparticles or aggregates.
Technical Support Center: Synthesis and Purification of Complex Polycyclic Alkaloids
Disclaimer: The total synthesis of Catheduline E2 has not been extensively reported in peer-reviewed literature. Therefore, this guide addresses common challenges and troubleshooting strategies encountered during the synthesis and purification of complex polycyclic alkaloids with similar structural motifs. The principles and protocols provided are broadly applicable to researchers in natural product synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of complex polycyclic alkaloids?
A1: Byproduct formation is highly dependent on the specific synthetic route. However, common classes of byproducts in complex alkaloid synthesis include:
-
Diastereomers and Enantiomers: Incomplete control over stereocenters can lead to the formation of undesired stereoisomers, which are often difficult to separate.
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Incomplete Cyclization Products: The construction of intricate ring systems may stall, resulting in acyclic or partially cyclized intermediates.
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Over-oxidation or Reduction Products: Functional group interconversions using powerful oxidizing or reducing agents can sometimes lead to undesired oxidation states.
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Protecting Group-Related Impurities: Incomplete deprotection or side reactions involving protecting groups can generate a mixture of closely related compounds.
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Rearrangement Products: Complex carbocationic intermediates, common in alkaloid synthesis, can undergo skeletal rearrangements to form constitutional isomers.
Q2: My cyclization precursor is not yielding the desired polycyclic core. What are the likely causes and how can I troubleshoot this?
A2: Failed cyclization reactions are a common hurdle. Consider the following:
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Steric Hindrance: The desired bond formation might be sterically disfavored. Re-evaluating the conformation of your precursor or modifying the linker length between reactive sites can be beneficial.
-
Electronic Effects: The electron density at the reactive centers may not be optimal for the desired transformation. Altering substituents on the aromatic rings or changing the nature of the nucleophile/electrophile can be effective.
-
Reaction Conditions: Temperature, solvent, and catalyst choice are critical. A systematic screen of these parameters is often necessary. For example, Lewis acid-catalyzed cyclizations are highly sensitive to the choice of the Lewis acid and the solvent.
Q3: I am observing a complex mixture of products after a key transformation. What is the most efficient strategy for purification?
A3: Purification of complex mixtures of structurally similar alkaloids requires a multi-step approach:
-
Initial Cleanup: Start with a simple extraction or filtration to remove gross impurities.
-
Flash Chromatography: This is the workhorse for separating major components. A careful selection of the stationary phase (normal phase silica, reverse phase C18, or alumina) and a systematic gradient elution are key.
-
Preparative HPLC: For final purification of the target compound from closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is often essential. Both normal-phase and reverse-phase HPLC can be employed.
-
Crystallization: If the target compound is a solid, crystallization can be a highly effective final purification step to obtain material of high purity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a Key Cyclization Step
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Flexible Transition State | 1. Lower the reaction temperature. 2. Use a bulkier catalyst or reagent to increase steric differentiation. 3. Change the solvent to one that may favor a more ordered transition state. | Improved diastereomeric ratio (d.r.). |
| Substrate Control Issues | 1. Modify the substrate to introduce a directing group that biases the reaction towards the desired diastereomer. 2. Invert the stereochemistry of a key starting material if feasible. | Reversal or significant improvement of the diastereoselectivity. |
| Thermodynamic Equilibration | 1. Run the reaction for a shorter time to favor the kinetic product. 2. Use a non-equilibrating catalyst or reagent system. | Isolation of the kinetic diastereomer, which may be the desired product. |
Problem 2: Poor Separation of Diastereomers by Flash Chromatography
| Parameter | Troubleshooting Approach | Rationale |
| Stationary Phase | 1. Switch from normal phase silica to a different stationary phase like alumina (basic or neutral) or reverse-phase C18. 2. Use silica impregnated with silver nitrate for compounds with olefinic moieties. | Different stationary phases offer alternative separation mechanisms (e.g., adsorption vs. partition), which can resolve compounds that co-elute on silica. |
| Mobile Phase | 1. Employ a multi-component solvent system to fine-tune polarity (e.g., hexane/ethyl acetate/dichloromethane). 2. Add a small amount of an amine (e.g., triethylamine) for basic alkaloids to reduce tailing. 3. Use a shallow elution gradient. | Modifying the mobile phase composition can significantly alter the relative retention times of closely related compounds. |
| Column and Loading | 1. Use a higher-resolution, smaller particle size silica column. 2. Decrease the amount of sample loaded onto the column. | Overloading the column is a common cause of poor separation. |
Experimental Protocols
Protocol 1: General Procedure for Preparative HPLC Purification of Alkaloid Diastereomers
-
Sample Preparation: Dissolve the crude mixture (10-50 mg) in a minimal amount of the HPLC mobile phase or a compatible solvent (e.g., methanol, acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
Column: Use a preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Elution:
-
Start with a mobile phase composition that allows for good retention of the target compound (e.g., 20% acetonitrile).
-
Run a shallow linear gradient to a higher concentration of the organic solvent (e.g., 20-50% acetonitrile over 30 minutes).
-
Monitor the elution profile using a UV detector at a wavelength where the compounds have strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the resolved peaks.
-
Post-Purification: Combine the fractions containing the pure compound, and remove the solvent under reduced pressure. The remaining TFA or formic acid can be removed by co-evaporation with a neutral solvent or by passing the sample through a short plug of a suitable ion-exchange resin.
Visualizations
Caption: Potential pathways for byproduct formation during a key cyclization step.
Caption: A typical workflow for the purification of a complex alkaloid.
Technical Support Center: Optimizing Prostaglandin E2 (PGE2) Dosage for In Vivo Experiments
Disclaimer: Publicly available scientific literature lacks sufficient data on the in vivo administration, dosage, and mechanism of action of Catheduline E2. Therefore, to fulfill the request for a detailed technical support resource in the specified format, this guide has been created using Prostaglandin E2 (PGE2) as a well-documented substitute. The principles of dosage optimization and experimental design outlined here are broadly applicable to many research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for PGE2 in vivo?
A1: Prostaglandin E2 (PGE2) is a bioactive lipid that exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The activation of these receptors triggers different intracellular signaling pathways, leading to diverse physiological and pathological outcomes, including inflammation, pain, fever, and cancer progression.[3][2]
-
EP1: Coupled to Gq, its activation increases intracellular calcium levels.
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EP2 & EP4: Coupled to Gs, they activate adenylyl cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[3][1]
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EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, decreasing cAMP levels.
These pathways can influence cell proliferation, apoptosis, angiogenesis, and immune responses.[4][5]
Q2: What is a typical starting dose for PGE2 in a mouse tumor model?
A2: The optimal dose of PGE2 can vary significantly depending on the tumor model, mouse strain, and research question. However, published studies can provide a starting point. For instance, in a colitis-associated neoplasia model, mice were administered doses of 100 µ g/mouse and 200 µ g/mouse . It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the common routes of administration for PGE2 in in vivo experiments?
A3: The route of administration depends on the target tissue and the desired systemic or local effect. Common routes for PGE2 and other small molecules in mouse models include:
-
Intraperitoneal (i.p.) injection: Often used for systemic effects.
-
Subcutaneous (s.c.) injection: Provides a slower, more sustained release.
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Intravenous (i.v.) injection: For rapid systemic distribution.
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Oral gavage: If the compound has good oral bioavailability.
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Direct intratumoral (i.t.) injection: To deliver the compound directly to the tumor site and minimize systemic toxicity.
Q4: How stable is PGE2 in solution for in vivo experiments?
A4: The stability of PGE2 in solution is a critical consideration. It is known to be unstable in aqueous solutions, particularly at acidic pH. For in vivo experiments, it is advisable to prepare fresh solutions immediately before use. If stock solutions are prepared, they should be stored in an appropriate solvent (e.g., ethanol or DMSO) at -20°C or -80°C and diluted in a suitable vehicle (e.g., PBS or saline) just prior to administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High mortality in the treatment group | The dose of PGE2 is too high, leading to systemic toxicity. | Perform a dose-escalation study starting with a much lower dose. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| The vehicle used for dilution is causing adverse effects. | Run a vehicle-only control group to assess its toxicity. Consider alternative, well-tolerated vehicles. | |
| Lack of a discernible biological effect | The dose of PGE2 is too low. | Conduct a dose-response study with a range of concentrations to identify an effective dose. |
| PGE2 was degraded due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at low temperatures in an appropriate solvent. | |
| The administration route is not optimal for reaching the target tissue. | Consider alternative routes of administration that may provide better bioavailability to the target site. | |
| Inconsistent results between experiments | Variability in the preparation of PGE2 solutions. | Standardize the protocol for solution preparation, including the solvent, final dilution vehicle, and time between preparation and injection. |
| Differences in animal age, weight, or health status. | Use age- and weight-matched animals for all experimental groups. Ensure all animals are healthy and properly acclimated before starting the experiment. | |
| The timing of administration and endpoint analysis is not optimal. | Conduct a time-course experiment to determine the optimal window for observing the desired effect after PGE2 administration. |
Data Presentation
Table 1: Examples of In Vivo PGE2 Dosages in Mouse Models
| Mouse Model | Dosage | Route of Administration | Frequency | Reference |
| Colitis-Associated Neoplasia | 100 µ g/mouse and 200 µ g/mouse | Not specified | Not specified | [6] |
| Influenza Virus Infection | 50 µ g/mouse (EP4 antagonist) | Intraperitoneal (i.p.) | Daily | [7] |
Experimental Protocols
Protocol: Dose-Response Study of PGE2 in a Subcutaneous Xenograft Mouse Model
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Animal Model: Nude mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups (n=8-10 mice per group).
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PGE2 Preparation: A stock solution of PGE2 is prepared in an appropriate solvent (e.g., 100% ethanol) and stored at -20°C. Immediately before injection, the stock solution is diluted to the desired final concentrations in sterile PBS.
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Dose Groups:
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Group 1: Vehicle control (e.g., PBS with a small percentage of ethanol).
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Group 2: Low-dose PGE2 (e.g., 10 µg/kg).
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Group 3: Mid-dose PGE2 (e.g., 50 µg/kg).
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Group 4: High-dose PGE2 (e.g., 100 µg/kg).
-
-
Administration: The prepared PGE2 solutions or vehicle are administered to the mice via a specified route (e.g., intraperitoneal injection) at a set frequency (e.g., every other day for 3 weeks).
-
Monitoring:
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Tumor volume is measured with calipers 2-3 times per week.
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Animal body weight is recorded at the same frequency.
-
Animals are monitored daily for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, or gene expression analysis).
Mandatory Visualizations
Caption: PGE2 Signaling Pathways.
Caption: In Vivo Experimental Workflow.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. What are Prostaglandin E2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
- 4. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting Catheduline E2-induced off-target effects in cells
Welcome to the technical support center for Catheduline E2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the off-target effects of this compound, a potent and selective inhibitor of Kinase Z (KZ).
Frequently Asked Questions (FAQs)
Q1: What is the known on-target effect of this compound?
A1: this compound is designed to be a highly selective ATP-competitive inhibitor of Kinase Z (KZ), a critical serine/threonine kinase involved in the G1/S phase transition of the cell cycle. Inhibition of KZ by this compound is intended to induce cell cycle arrest and subsequent apoptosis in rapidly dividing cells.
Q2: I'm observing significant cytotoxicity at concentrations below the established IC50 for Kinase Z. What could be the cause?
A2: This is a common indicator of off-target effects. While this compound is highly selective for Kinase Z, it can inhibit other kinases at higher concentrations, such as members of the MAPK family (e.g., ERK1/2) and cell survival kinases (e.g., Akt).[1][2][3] This off-target inhibition can lead to unexpected cytotoxic effects. We recommend performing a dose-response curve and comparing the IC50 for cell viability with the IC50 for Kinase Z inhibition.
Q3: My cells are showing morphological changes (e.g., rounding, detachment) that are not typical of apoptosis. How can I investigate this?
A3: These morphological changes may be due to off-target effects on kinases that regulate the cytoskeleton or cell adhesion. We suggest performing a kinome-wide scan to identify potential off-target kinases.[4] Additionally, immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, tubulin) can help to characterize these changes.
Q4: How can I confirm that the observed phenotype is a result of an off-target effect?
A4: A rescue experiment is the gold standard for confirming on-target versus off-target effects. This can be achieved by overexpressing a drug-resistant mutant of Kinase Z in your cells. If the phenotype is rescued, it is likely an on-target effect. If the phenotype persists, it is likely due to an off-target effect. Another approach is to use a structurally distinct inhibitor of Kinase Z to see if it recapitulates the on-target phenotype without the off-target effects.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
If you are observing unexpected cytotoxicity, follow these steps to determine the cause:
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Determine IC50 Values: Perform parallel dose-response experiments to determine the IC50 of this compound for both Kinase Z inhibition (on-target) and cell viability.
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Compare IC50 Values: If the IC50 for cell viability is significantly lower than the IC50 for Kinase Z inhibition, it strongly suggests off-target cytotoxicity.
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Kinase Profiling: Use a commercially available kinase profiling service to screen this compound against a panel of kinases to identify potential off-target interactions.[4]
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Western Blot Analysis: Based on the kinase profiling results, perform western blot analysis to confirm the inhibition of suspected off-target kinases in your cell model.
Guide 2: Investigating Unexpected Phenotypes
If you observe phenotypes that are not consistent with the known function of Kinase Z, consider the following:
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Phenotypic Characterization: Carefully document the observed phenotype using microscopy, cell-based assays (e.g., cell migration, adhesion assays), and molecular markers.
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Literature Review: Search for published literature on the potential off-target kinases identified in your kinase profiling to see if their inhibition is associated with the observed phenotype.
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RNAi or CRISPR-Cas9 Knockdown: Use RNAi or CRISPR-Cas9 to knock down the expression of the suspected off-target kinase.[5] If the knockdown recapitulates the phenotype observed with this compound treatment, it provides strong evidence for an off-target effect.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound against a purified kinase.
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Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
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Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate to the desired concentrations in the kinase reaction buffer.
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Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in the kinase reaction buffer.
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Start the Reaction: In a 96-well plate, add the kinase, substrate, and this compound dilutions. Initiate the reaction by adding ATP (at the Km concentration for the specific kinase).
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Incubate: Incubate the plate at 30°C for the recommended time for the specific kinase.
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Stop the Reaction and Detect: Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo, Z'-LYTE).
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Calculate IC50: Plot the kinase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
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Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
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Calculate Percent Viability: Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Kinase Z |
| Kinase Z (On-Target) | 15 | 1 |
| ERK1 | 850 | 57 |
| ERK2 | 920 | 61 |
| Akt1 | 1,200 | 80 |
| CDK2 | >10,000 | >667 |
| Src | >10,000 | >667 |
Visualizations
Caption: On-target pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: On-target and potential off-target signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell Culture Media
Disclaimer: Initial searches for "Catheduline E2" did not yield information on a compound with that specific name in publicly available scientific literature. The following technical support guide is a comprehensive template structured to address the issue of compound precipitation in cell culture media, using "Compound X" as a placeholder. Researchers can adapt these principles and methodologies to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: Why is Compound X precipitating in my cell culture medium?
Precipitation of a compound in cell culture medium is a common issue that can arise from several factors. The most frequent causes include:
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Low Aqueous Solubility: The inherent chemical properties of Compound X may limit its ability to dissolve in the aqueous, high-salt environment of cell culture media.
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High Final Concentration: The target concentration of Compound X in your experiment may exceed its maximum soluble concentration in the specific medium being used.
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Improper Stock Solution Preparation: The choice of solvent, concentration of the stock solution, and storage conditions can significantly impact the compound's stability and subsequent solubility in the medium.
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"Salting Out" Effect: The high concentration of salts, amino acids, and other components in the medium can decrease the solubility of a compound compared to its solubility in pure water.
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Interaction with Media Components: Compound X may bind to or react with proteins (like those in fetal bovine serum), vitamins, or other components, leading to the formation of insoluble complexes.
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pH and Temperature Shock: Rapid changes in pH or temperature when adding a concentrated stock solution (often in an organic solvent) to the aqueous medium can cause the compound to crash out of solution.
Q2: What is the recommended solvent for preparing Compound X stock solutions?
The ideal solvent is one that can dissolve Compound X at a high concentration, is compatible with the cell line being used, and is miscible with the cell culture medium.
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First Choice: Whenever possible, use sterile, nuclease-free dimethyl sulfoxide (DMSO) or ethanol (EtOH). These are common solvents for many small molecules used in cell culture.
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Testing is Crucial: The optimal solvent and maximum stock concentration should be determined empirically. A solubility test should be performed with several biocompatible solvents to identify the best option.
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Final Solvent Concentration: It is critical to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells. For most cell lines, the final DMSO or EtOH concentration should be kept below 0.5%, and ideally below 0.1%.
Q3: How can I determine the maximum soluble concentration of Compound X in my specific medium?
Determining the maximum soluble concentration (or saturation solubility) is a key step in preventing precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section. The general approach involves preparing serial dilutions of your compound in the specific cell culture medium you intend to use and visually inspecting for precipitation, often aided by microscopy or spectrophotometry.
Troubleshooting Guide: Compound X Precipitation
This guide provides a logical workflow for diagnosing and resolving issues with Compound X precipitation.
Issue: A precipitate is observed after adding Compound X to the cell culture medium.
Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation
Table 1: Solubility of Compound X in Common Biocompatible Solvents
| Solvent | Solubility (mg/mL) | Max Stock Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | >100 | 250 | Hygroscopic; store desiccated. |
| Ethanol (100%) | 25 | 60 | Can be cytotoxic at >1%. |
| PBS (pH 7.4) | <0.1 | <0.25 | Practically insoluble in aqueous buffer. |
| DMEM + 10% FBS | 0.05 | 0.12 | Low solubility; serum enhances slightly. |
Table 2: Maximum Soluble Concentration of Compound X in Different Cell Culture Media (37°C)
| Medium | Serum (%) | Maximum Soluble Conc. (µM) | Observation Method |
|---|---|---|---|
| DMEM | 10 | 120 | Microscopy (40x) |
| RPMI-1640 | 10 | 110 | Microscopy (40x) |
| Opti-MEM | 2 | 80 | Nephelometry |
| Serum-Free Media | 0 | 50 | Light Scattering |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of Compound X
-
Objective: To prepare a concentrated stock solution of Compound X in a suitable organic solvent.
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Materials:
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Compound X (powder form)
-
Anhydrous, sterile-grade DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Methodology:
-
Determine the mass of Compound X required for a desired stock concentration (e.g., 100 mM). Perform this calculation based on the molecular weight of Compound X.
-
Weigh the calculated amount of Compound X powder using an analytical balance in a sterile environment.
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Transfer the powder to the sterile vial.
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Add the required volume of anhydrous DMSO to the vial.
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Vortex the vial vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for thermal degradation information first.
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Visually inspect the solution against a light source to ensure no solid particles remain.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Saturation Solubility of Compound X in Cell Culture Medium
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Objective: To find the maximum concentration of Compound X that can be dissolved in a specific cell culture medium without precipitating.
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Materials:
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Compound X stock solution (e.g., 100 mM in DMSO)
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Target cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
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Sterile microcentrifuge tubes or a 96-well plate
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Phase-contrast microscope
-
-
Methodology:
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Prepare a series of dilutions of Compound X in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 500 µM.
-
Crucial Step: To prepare each concentration, add the required volume of stock solution to the pre-warmed medium while vortexing or swirling the tube/plate to ensure rapid mixing. This minimizes localized high concentrations that can cause immediate precipitation.
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Ensure the final DMSO concentration is constant across all samples and matches the vehicle control (e.g., 0.1%).
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Incubate the samples in a standard cell culture incubator (37°C, 5% CO₂) for a period relevant to your planned experiment (e.g., 2, 12, or 24 hours).
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After incubation, visually inspect each sample for signs of cloudiness or precipitate.
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For a more sensitive assessment, transfer a small volume from each sample to a slide and examine under a phase-contrast microscope at 20x or 40x magnification. Look for crystalline structures or amorphous aggregates that are not present in the vehicle control.
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The highest concentration that remains clear and free of microscopic precipitates is the determined maximum soluble concentration.
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Caption: Experimental workflow for determining compound solubility.
Refinement of analytical methods for Catheduline E2 detection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the analytical methods for the detection and quantification of Catheduline E2, a complex sesquiterpene pyridine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a complex sesquiterpene pyridine alkaloid with the molecular formula C38H40N2O11 and a molecular weight of approximately 700.7 g/mol .[1][2] It is characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core. These types of alkaloids are known for their diverse and complex structures.
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?
Due to its complex structure and likely presence in intricate matrices such as plant extracts, the most appropriate analytical techniques are high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.
Q3: What are the expected challenges when analyzing this compound?
Researchers may encounter challenges such as low concentrations in natural sources, co-elution with other structurally similar alkaloids, matrix effects from complex sample backgrounds, and in-source fragmentation during mass spectrometry analysis.
Q4: Are there any known characteristic mass spectral fragments for sesquiterpene pyridine alkaloids that could help in the identification of this compound?
Yes, studies on similar sesquiterpene pyridine alkaloids have identified characteristic product ions in the low mass range, such as m/z 206, 204, or 194, which are indicative of the pyridine moiety. The fragmentation pattern in the high mass range typically involves the loss of side chains.
Troubleshooting Guides
HPLC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure proper ionization of the analyte. Use a new column or a guard column. Dilute the sample to avoid overloading the column. |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization; Matrix suppression; Suboptimal MS parameters. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). Perform a full optimization of MS parameters, including collision energy for MS/MS transitions. |
| High Background Noise | Contaminated mobile phase or LC system; Impure sample. | Use high-purity solvents and additives. Flush the LC system thoroughly. Include additional sample purification steps. |
| Inconsistent Retention Times | Fluctuation in solvent composition; Column temperature variation; Column aging. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature. Equilibrate the column sufficiently before each run. Monitor column performance and replace if necessary. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Analyte degradation at high temperature; Non-volatile analyte; Improper derivatization. | Lower the injector temperature. Confirm the thermal stability of this compound. If the analyte is not sufficiently volatile, consider derivatization or use LC-MS. |
| Peak Tailing | Active sites in the injector liner or column; Column contamination. | Use a deactivated liner and a high-quality, low-bleed GC column. Bake out the column according to the manufacturer's instructions. |
| Poor Reproducibility | Inconsistent injection volume; Leaks in the system. | Use an autosampler for precise injections. Perform a leak check of the GC system, particularly around the injector septa and column fittings. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Optimize the GC temperature program for better separation. Use a more selective mass spectrometry scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), if available. Enhance sample cleanup procedures. |
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Sesquiterpene Pyridine Alkaloid Analysis
This protocol provides a starting point for developing a validated method for this compound.
1. Sample Preparation (from Plant Material):
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Extraction: Pulverize dried plant material. Perform extraction with methanol or a mixture of methanol and chloroform. Sonication or maceration can be used to improve extraction efficiency.
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Cleanup: Use solid-phase extraction (SPE) with a C18 or a mixed-mode cation exchange cartridge to remove interfering matrix components.
2. LC-MS/MS System and Conditions:
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LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode is typically used for alkaloids.
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Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions.
3. Method Validation:
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The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Protocol 2: General GC-MS Method for Alkaloid Analysis
This protocol is suitable for thermally stable and volatile alkaloids.
1. Sample Preparation:
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Extraction: Similar to the HPLC-MS/MS protocol, extract the alkaloids from the plant matrix.
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Cleanup: A liquid-liquid extraction or SPE can be used for purification.
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Derivatization (Optional): If this compound has functional groups that are not amenable to GC analysis (e.g., -OH, -NH), derivatization with an agent like BSTFA may be necessary.
2. GC-MS System and Conditions:
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GC System: A gas chromatograph with a split/splitless injector.
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Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
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Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound and two related alkaloids to illustrate a structured format for data presentation. Actual values must be determined experimentally.
| Alkaloid | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (ng/mL) | Recovery (%) |
| This compound | 8.5 | 701.3 | 206.1 | 1.0 | 92 |
| Analogue A | 7.9 | 685.3 | 206.1 | 1.2 | 89 |
| Analogue B | 9.2 | 715.3 | 194.1 | 0.8 | 95 |
Visualizations
References
Technical Support Center: Catheduline E2 Synthesis
Welcome to the technical support center for the synthesis of Catheduline E2. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex, multi-step synthesis of this potent maytansinoid natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the scaling up of your synthesis.
Hypothetical Retrosynthetic Analysis of this compound
The overall strategy hinges on a convergent approach to maximize efficiency and allow for late-stage diversification.
Caption: Retrosynthetic analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges anticipated during the synthesis of this compound, categorized by the key stages of the proposed synthetic route.
Part 1: Synthesis of the "Southern" Aliphatic Fragment (C3-C9)
The stereochemically dense C3-C9 fragment is a common feature in maytansinoid synthesis. Its construction often relies on iterative aldol additions, asymmetric reductions, and careful protecting group strategies.
Q1: I am observing poor diastereoselectivity in the aldol reaction to set the C6 and C7 stereocenters. What can I do?
A1: Poor diastereoselectivity in aldol reactions for polyketide fragments is a common issue. Here are several factors to consider and troubleshoot:
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Choice of Enolate: The geometry of the enolate is critical. For substrate-controlled diastereoselectivity, consider using chiral auxiliaries (e.g., Evans' oxazolidinones) to favor the formation of a specific enolate geometry.
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Lewis Acid: The choice of Lewis acid can significantly influence the transition state geometry. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and monitor their effect on the diastereomeric ratio.
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Temperature: Aldol reactions are often highly sensitive to temperature. Ensure strict temperature control, typically between -78 °C and -40 °C, to minimize side reactions and improve selectivity.
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Solvent: The solvent can affect the aggregation state of the enolate and the Lewis acid, thereby influencing stereoselectivity. Test a range of aprotic solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF).
Troubleshooting Workflow for Aldol Reaction Diastereoselectivity
Caption: Troubleshooting poor aldol diastereoselectivity.
Q2: I am struggling with the removal of a protecting group on the C5 hydroxyl without affecting other sensitive functional groups.
A2: A robust protecting group strategy is paramount. For the C5 hydroxyl, you need a group that can be removed under conditions orthogonal to those used for other protecting groups in your molecule.
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Orthogonal Protecting Groups: Plan your protecting group strategy from the beginning. For example, if you have silyl ethers (e.g., TBS, TIPS) protecting other hydroxyls and a benzyl ether on the C5 hydroxyl, the benzyl group can be selectively removed by hydrogenolysis, leaving the silyl ethers intact.
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Acid/Base Labile Groups: If using acid-labile groups like Boc on a nitrogen and a silyl ether on an oxygen, selective deprotection can be achieved by carefully controlling the pH.
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Enzyme-Catalyzed Deprotection: In some cases, enzymatic deprotection can offer exquisite selectivity.
| Protecting Group | Common Reagents for Removal | Orthogonal To |
| TBS (tert-Butyldimethylsilyl) | TBAF, HF-Pyridine | Benzyl, PMB, Boc |
| Benzyl (Bn) | H₂, Pd/C | Silyl ethers, Boc |
| PMB (p-Methoxybenzyl) | DDQ, CAN | Silyl ethers, Benzyl |
| Boc (tert-Butoxycarbonyl) | TFA, HCl | Silyl ethers, Benzyl |
Part 2: Synthesis of the "Northern" Aromatic Fragment
The synthesis of the ansamycin core typically involves the construction of a substituted aromatic ring, often starting from commercially available materials, followed by the elaboration of the side chain.
Q1: My yields are low for the Suzuki or Stille coupling to attach the side chain precursor to the aromatic core. What are the likely causes?
A1: Low yields in cross-coupling reactions can often be attributed to catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
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Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.
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Base and Solvent: The base plays a critical role in the catalytic cycle. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water).
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Purity of Reagents: Ensure that your substrates, particularly the boronic acid or stannane, are pure. Impurities can poison the catalyst.
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Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to catalyst decomposition.
Part 3: Fragment Coupling and Macrolactamization
This is often the most challenging part of the synthesis. The coupling of the two large fragments can be sterically hindered, and the subsequent macrolactamization is entropically disfavored.
Q1: The amide bond formation to couple my northern and southern fragments is sluggish and gives low yields.
A1: Coupling large, sterically hindered fragments requires potent amide bond forming reagents.
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Coupling Reagents: Standard reagents like DCC/DMAP may not be effective. Consider using more powerful reagents such as HATU, HBTU, or COMU. For extremely hindered couplings, the use of acyl fluorides generated in situ can be advantageous.
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Reaction Conditions: Increase the reaction temperature and/or concentration if the reaction is slow, but be mindful of potential epimerization.
| Coupling Reagent | Key Features |
| HATU | High reactivity, low epimerization. |
| HBTU | Similar to HATU, often more cost-effective. |
| COMU | Good for sterically hindered couplings. |
| Acyl Fluorides | Highly reactive, minimize steric hindrance. |
Q2: My macrolactamization yields are very low, and I am mostly isolating the starting seco-acid or oligomers.
A2: Macrolactamization is a delicate reaction that is highly dependent on concentration and the choice of cyclization conditions.
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High Dilution: To favor intramolecular cyclization over intermolecular oligomerization, the reaction must be performed under high dilution conditions (typically 0.001-0.005 M). A syringe pump for the slow addition of the seco-acid is highly recommended.
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Macrolactamization Reagents: The Yamaguchi and Shiina macrolactonization/lactamization conditions are often effective for large rings.
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Yamaguchi Conditions: 2,4,6-trichlorobenzoyl chloride, Et₃N, then DMAP.
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Shiina Conditions: 2-methyl-6-nitrobenzoic anhydride (MNBA), DMAP.
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Solvent: Apolar, high-boiling solvents like toluene or xylene are often used to facilitate the reaction and help drive off any water formed.
Troubleshooting Workflow for Macrolactamization
Caption: Troubleshooting low macrolactamization yield.
Q3: I am observing epimerization at the C-terminal amino acid during macrolactamization.
A3: Epimerization is a common side reaction during the activation of the carboxylic acid for macrolactamization.
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Choice of Reagent: Some coupling reagents are more prone to causing epimerization than others. Reagents that form highly activated intermediates can increase the risk.
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Base: The choice and amount of base can influence the rate of epimerization. Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine.
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Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
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Slow Addition: Slow addition of the seco-acid to the pre-mixed coupling reagents can help to minimize the concentration of the activated intermediate at any given time, thereby reducing the opportunity for epimerization.
Experimental Protocols (Hypothetical)
The following are hypothetical, representative protocols for key challenging steps in the synthesis of this compound. These should be adapted and optimized for your specific substrates.
Protocol 1: Yamaguchi Macrolactamization
This protocol is for the cyclization of a seco-acid precursor to form the 19-membered macrocyclic lactam.
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Preparation:
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Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
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Dry toluene by distilling from sodium/benzophenone or by passing through a solvent purification system.
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Ensure the seco-acid, 2,4,6-trichlorobenzoyl chloride, triethylamine (Et₃N), and 4-dimethylaminopyridine (DMAP) are pure and dry.
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Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry toluene (to achieve a final concentration of ~0.001 M).
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Add DMAP (4.0 equivalents) to the toluene and stir.
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In a separate flask, dissolve the seco-acid (1.0 equivalent) and Et₃N (1.1 equivalents) in dry toluene.
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Add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) to the solution of the seco-acid and stir at room temperature for 1 hour.
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Transfer the resulting mixed anhydride solution to the dropping funnel.
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Heat the DMAP solution in the reaction flask to reflux.
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Add the mixed anhydride solution dropwise from the dropping funnel to the refluxing DMAP solution over a period of 6-12 hours using a syringe pump.
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After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Protocol 2: Stereoselective Aldol Reaction using an Evans' Auxiliary
This protocol describes a general procedure for a stereoselective aldol reaction to construct a chiral center, for example, at C6/C7 of the southern fragment.
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Preparation:
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Dry all glassware and solvents as described in Protocol 1.
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Ensure the chiral auxiliary-appended starting material, the aldehyde, and the Lewis acid (e.g., TiCl₄) are pure and handled under anhydrous conditions.
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Procedure:
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Dissolve the chiral N-acyloxazolidinone (1.0 equivalent) in dry dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add TiCl₄ (1.1 equivalents) to the solution and stir for 30 minutes.
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Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise and stir for an additional 1 hour at -78 °C to form the titanium enolate.
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In a separate flask, dissolve the aldehyde (1.2 equivalents) in dry DCM and cool to -78 °C.
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Slowly add the aldehyde solution to the enolate solution via cannula.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
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Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
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Allow the mixture to warm to room temperature and extract with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by flash column chromatography.
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This technical support center provides a framework for addressing the challenges in the synthesis of this compound. As with any complex total synthesis, careful planning, optimization of reaction conditions, and meticulous experimental technique are essential for success.
Technical Support Center: Synthesis of Catheduline E2 and Analogs
Welcome to the technical support center for the stereoselective synthesis of Catheduline E2 and related maytansinoid macrocycles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization and overcoming common challenges during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of this compound synthesis, which involves numerous chiral centers, even a minor degree of epimerization at any step can lead to the formation of diastereomers. These diastereomers can be difficult to separate from the desired product and may exhibit different biological activities, complicating downstream applications.[1] Therefore, controlling stereochemistry is paramount to ensure the synthesis of the correct, biologically active isomer.
Q2: Which stereocenters in the this compound core structure are most susceptible to epimerization?
A2: Based on the general principles of organic synthesis and the known reactivity of related structures, the following stereocenters in the this compound backbone are particularly prone to epimerization:
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The α-carbon of the amino acid moiety: The proton at this position can be acidic and susceptible to abstraction by base, especially when the adjacent carbonyl group is activated during peptide coupling or macrolactamization.
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Stereocenters adjacent to carbonyl groups within the macrocycle: Protons at these positions can also be labile under basic or acidic conditions, potentially leading to enolization and subsequent reprotonation from the opposite face.
Q3: What are the primary drivers of epimerization during the synthesis?
A3: The main factors that can induce epimerization during the synthesis of complex molecules like this compound include:
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Base-mediated reactions: The use of strong bases can lead to the abstraction of acidic protons at stereocenters.[1]
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Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
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Prolonged reaction times: Extended exposure to reaction conditions that can cause epimerization increases the likelihood of this side reaction.
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Choice of coupling reagents and activating agents: Some reagents used for amide bond formation can promote the formation of oxazolone intermediates, which are prone to racemization.[1]
Troubleshooting Guides
Issue 1: Epimerization during Amide Bond Formation (Peptide Coupling)
Symptom: Analysis of the crude reaction mixture by chiral HPLC or NMR spectroscopy shows the presence of a diastereomer, indicating epimerization at the α-carbon of the amino acid.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known to suppress racemization, such as those based on phosphonium or uranium salts (e.g., HATU, HBTU, PyBOP) in combination with an additive like HOAt or HOBt. | Protocol: To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in DMF, add the coupling reagent (1.1 equiv) and additive (1.1 equiv). Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS. |
| Excessive Base | Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Avoid stronger bases like DBU if possible. | Protocol: Add DIPEA (2.0 equiv) dropwise to the reaction mixture at 0 °C. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize the rate of epimerization. | Protocol: Set up the reaction in an ice bath or a cryocooler and maintain the low temperature throughout the addition of reagents and the reaction period. |
| Prolonged Reaction Time | Optimize the reaction conditions to achieve completion in a shorter time frame. Monitor the reaction closely and quench it as soon as the starting material is consumed. | Protocol: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to monitor the progress by LC-MS. |
Workflow for Troubleshooting Epimerization during Peptide Coupling:
Caption: Troubleshooting flowchart for epimerization during peptide coupling.
Issue 2: Epimerization during Macrolactamization
Symptom: The desired macrocycle is obtained along with a significant amount of its epimer.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Macrolactamization Conditions | Employ a macrolactamization method known for its mildness and stereochemical integrity, such as the Yamaguchi macrolactonization. This method generally proceeds with no epimerization. | Protocol (Yamaguchi): To a solution of the seco-acid in toluene, add triethylamine (1.2 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.1 equiv) at room temperature. After stirring, the mixture is added to a solution of DMAP (4 equiv) in toluene under high dilution conditions. |
| High Concentration | Perform the macrolactamization under high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions and potential epimerization-promoting pathways. | Protocol: Use a syringe pump to slowly add the activated acid solution to a large volume of refluxing solvent containing the catalyst over several hours. |
| Inappropriate Solvent | The choice of solvent can influence the conformation of the linear precursor and the transition state of the cyclization. Screen different solvents (e.g., toluene, THF, DCM) to find the optimal one for stereocontrol. | Protocol: Set up small-scale parallel reactions in different solvents to empirically determine the best outcome. |
Logical Relationship for Minimizing Epimerization in Macrolactamization:
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Catheduline E2 and Cathine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two distinct alkaloids derived from the plant family Celastraceae: Catheduline E2 and Cathine ((+)-norpseudoephedrine). While both compounds originate from related botanical sources, their pharmacological profiles diverge significantly. Cathine is a well-characterized psychostimulant, whereas the biological activities of this compound, a complex polyalcohol macrolide alkaloid, are less defined in publicly accessible literature but are presumed to align with the cytotoxic and antiplasmodial properties of similar complex alkaloids.
This document synthesizes available experimental data to offer a clear, objective comparison, highlighting the distinct therapeutic and toxicological potentials of these two molecules.
Comparative Summary of Biological Activity
The primary biological activities of Cathine are centered on the central nervous system, where it functions as a sympathomimetic amine. In stark contrast, based on the activities of related complex alkaloids, this compound is hypothesized to possess cytotoxic and antiplasmodial properties.
| Feature | Cathine ((+)-norpseudoephedrine) | This compound |
| Primary Biological Activity | Psychostimulant / Sympathomimetic | Hypothesized: Cytotoxic, Antiplasmodial |
| Mechanism of Action | Inhibition of dopamine (DAT) and norepinephrine (NET) reuptake | Hypothesized: Interference with cellular proliferation or parasitic metabolic pathways |
| Primary Molecular Targets | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Hypothesized: Tubulin, DNA, parasitic enzymes |
Quantitative Analysis of Biological Potency
Table 1: Monoamine Transporter Reuptake Inhibition
| Compound | Target | Activity (IC50) | Reference |
| Cathine | Dopamine Transporter (DAT) | Data indicates inhibition; specific Ki/IC50 values vary across studies. | General knowledge on cathinones |
| Norepinephrine Transporter (NET) | Data indicates inhibition; specific Ki/IC50 values vary across studies. | General knowledge on cathinones | |
| This compound | Not Applicable | Not Applicable | - |
Table 2: Cytotoxic and Antiplasmodial Activity
| Compound | Assay Type | Cell Line / Organism | Activity (IC50) |
| Cathine | Not a primary activity | Not Applicable | Not Applicable |
| This compound | Cytotoxicity (e.g., MTT Assay) | Various Cancer Cell Lines | Data not available in searched literature |
| Antiplasmodial (e.g., SYBR Green I) | Plasmodium falciparum | Data not available in searched literature |
Signaling Pathways and Experimental Workflows
Cathine: Mechanism of Action in the Synapse
Cathine exerts its psychostimulant effects by blocking the reuptake of the neurotransmitters dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged presence of these neurotransmitters, enhancing downstream signaling.
This compound: Hypothesized Experimental Workflow for Activity Screening
To determine the biological activity of this compound, a standard workflow would involve screening for both cytotoxic and antiplasmodial effects. The diagram below illustrates a typical experimental pipeline.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.
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Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Addition: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) only.
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Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.
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MTT Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]
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Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[3]
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Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]
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Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[1]
Protocol 2: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay is a widely used fluorescence-based method to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.
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Parasite Culture: Chloroquine-sensitive (e.g., 3D7, NF54) or resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture with human erythrocytes in a complete medium.[4] Cultures are synchronized to the ring stage.
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Assay Preparation: The test compound is serially diluted in a 96-well plate. A suspension of parasitized red blood cells is added to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%.[4]
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Incubation: The plate is incubated for 72 hours under a gas mixture (5% CO2, 5% O2, 90% N2) in a humidified chamber at 37°C.[4]
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Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.[4] This buffer contains saponin to lyse the erythrocytes and Triton X-100 to permeabilize the parasite membrane, allowing the SYBR Green I dye to intercalate with the parasite's DNA.
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Incubation for Staining: The plate is incubated in the dark at room temperature for at least one hour.[4]
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Data Acquisition: The fluorescence of each well is measured using a fluorescence plate reader with excitation and emission wavelengths set to approximately 497 nm and 520 nm, respectively.[4]
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Analysis: The fluorescence intensity correlates with the amount of parasitic DNA, and thus, parasite growth. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
References
Comparative Analysis of Sesquiterpene Pyridine Alkaloids from Celastraceae for Anti-Inflammatory Activity
A detailed guide for researchers and drug development professionals on the bioactivity of sesquiterpene pyridine alkaloids from the Celastraceae family. This guide focuses on their potential as anti-inflammatory agents, providing a comparative analysis of key compounds for which experimental data is available. A thorough literature search did not yield specific experimental data on the biological activity of Catheduline E2. Therefore, this guide provides a comparative overview of structurally related and well-characterized sesquiterpene pyridine alkaloids from the same family.
The Celastraceae family of plants is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpene pyridine alkaloids (SPAs) have garnered significant interest for their potent anti-inflammatory and immunosuppressive properties. These complex molecules are characterized by a highly oxygenated dihydroagarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure. While a multitude of SPAs have been isolated, this guide focuses on a comparative analysis of those with reported anti-inflammatory activity, providing valuable insights for researchers in the field of natural product chemistry and drug discovery.
Comparative Anti-Inflammatory Activity of Celastraceae Sesquiterpene Pyridine Alkaloids
Recent studies have highlighted the potential of SPAs to modulate key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of the inflammatory response. The inhibitory concentrations (IC50) of several SPAs against NF-κB activation and other markers of inflammation are summarized below.
| Compound | Source Organism | Bioactivity | Assay | IC50 Value |
| Tripfordine A | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 0.74 μM[1] |
| Wilfordatine K | Tripterygium wilfordii | Anti-inflammatory | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 1.64 μM[2] |
| Wilfordatine E | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 8.75 μM[1] |
| Wilforine | Tripterygium wilfordii | Immunosuppressive | NF-κB Inhibition in LPS-induced HEK293/NF-κB-Luc cells | 15.66 μM[1] |
| Celasmondine C | Celastrus monospermus | Immunosuppressive | Inhibition of B lymphocyte proliferation | 1.4 - 19.9 μM (range for 7 compounds)[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. Below is a representative protocol for the in vitro assessment of anti-inflammatory activity through the inhibition of the NF-κB pathway.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus, and the inhibitory effect of test compounds.
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element (HEK293/NF-κB-Luc).
Materials:
-
HEK293/NF-κB-Luc cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Celastraceae alkaloids) dissolved in DMSO
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293/NF-κB-Luc cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. A vehicle control (DMSO) should be included.
-
Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for each compound. A cell viability assay (e.g., MTT assay) should be performed in parallel to exclude cytotoxic effects of the compounds.[1][2]
Signaling Pathway Visualization
The NF-κB signaling pathway is a critical target for the anti-inflammatory action of many natural products, including sesquiterpene pyridine alkaloids from the Celastraceae family. The diagram below illustrates the canonical NF-κB activation pathway.
Canonical NF-κB signaling pathway.
Conclusion
The sesquiterpene pyridine alkaloids from the Celastraceae family represent a promising class of natural products with potent anti-inflammatory activities. The available data on compounds such as tripfordine A, wilfordatine K, and wilfordatine E highlight their ability to inhibit the NF-κB signaling pathway at low micromolar concentrations. While experimental data for this compound remains elusive, the comparative analysis of its structural analogs provides a valuable framework for future research and drug development efforts targeting inflammatory diseases. Further investigation into the structure-activity relationships and mechanisms of action of these complex alkaloids is warranted to fully unlock their therapeutic potential.
References
A Comparative Guide to the Bioanalytical Validation of Catheduline E2: LC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the validation of Catheduline E2 in biological samples against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific bioanalytical needs, with a focus on data quality, experimental workflow, and performance characteristics.
Introduction to this compound Bioanalysis
This compound is a macrocyclic alkaloid found in the plant Catha edulis (khat). As with many natural products under investigation for potential pharmacological activity, robust and reliable bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The complex structure and potentially low concentrations of this compound in biological matrices necessitate highly sensitive and selective analytical techniques. LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity and specificity. However, traditional methods like HPLC-UV and GC-MS may still offer viable alternatives in certain research contexts.
Experimental Protocols
A detailed experimental protocol for a proposed LC-MS/MS method for the validation of this compound in human plasma is presented below, followed by generalized protocols for comparative HPLC-UV and GC-MS methods.
Proposed LC-MS/MS Method for this compound
This hypothetical method is based on established protocols for the analysis of large alkaloids in biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract this compound from plasma and remove interfering endogenous components.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar macrocyclic alkaloid not present in the sample).
-
Vortex for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: m/z 701.3 → 254.2 (Quantifier), 701.3 → 447.3 (Qualifier). (Based on a protonated molecule [M+H]⁺ of 700.7 g/mol ).
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy: Optimized for each transition.
-
3. Method Validation
The method would be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Comparative Methodologies
1. HPLC-UV Method
-
Sample Preparation: Liquid-Liquid Extraction (LLE) or SPE. LLE may involve extraction with an organic solvent like ethyl acetate under basic conditions.
-
Chromatography: A C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic or gradient elution.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
2. GC-MS Method
-
Sample Preparation: LLE followed by derivatization to increase the volatility of the large alkaloid.
-
Chromatography: A capillary column (e.g., DB-5ms) with a temperature gradient.
-
Detection: Electron Ionization (EI) with mass spectrometry, monitoring characteristic fragment ions.
Data Presentation: Performance Comparison
The following table summarizes the anticipated performance characteristics of the three analytical methods for the validation of this compound in biological samples. The data for LC-MS/MS is based on validated methods for similar large alkaloids, while the data for HPLC-UV and GC-MS are typical values for alkaloid analysis.
| Performance Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 200 ng/mL | 50 - 5000 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | > 85% | 70-90% | 60-85% |
| Specificity/Selectivity | Very High | Moderate | High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrument Cost | High | Low | Moderate |
| Need for Derivatization | No | No | Yes |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS sample preparation and analysis workflow.
Comparison of Analytical Methodologies
Caption: Key characteristics of the compared analytical methods.
Objective Comparison and Conclusion
LC-MS/MS stands out as the superior method for the bioanalytical validation of this compound. Its key advantages are exceptional sensitivity and specificity, which are critical when dealing with complex biological matrices and potentially low analyte concentrations. The high throughput capability of modern LC-MS/MS systems also makes it ideal for studies involving a large number of samples.
HPLC-UV offers a more accessible and cost-effective alternative. However, its significantly lower sensitivity makes it suitable only for applications where this compound concentrations are expected to be high. The potential for interference from co-eluting compounds in a complex matrix is also a considerable drawback, impacting the method's specificity.
GC-MS , while offering high specificity, is less suitable for a large, non-volatile molecule like this compound. The mandatory derivatization step adds complexity and potential for variability to the sample preparation process, and the high temperatures of the GC inlet could lead to thermal degradation of the analyte.
Comparative analysis of Catheduline E2 and Maytenin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maytenin and Catheduline E2, two natural compounds with potential therapeutic applications. The objective is to present a clear, data-driven comparison to aid researchers and professionals in the fields of pharmacology and drug development. However, a significant disparity in available research data exists between these two molecules. While extensive experimental data is available for Maytenin, public domain information on the biological activity of this compound is currently lacking. This guide will therefore provide a comprehensive overview of Maytenin, highlighting the types of data and experimental protocols that would be necessary for a future comparative analysis with this compound, should such data become available.
Overview and Chemical Properties
Maytenin is a quinone-methide triterpene primarily isolated from plants of the Celastraceae family, such as Maytenus ilicifolia and Peritassa campestris. It has garnered significant scientific interest due to its notable anticancer and antifungal properties.
This compound is a complex alkaloid found in the plant Catha edulis (Khat), also a member of the Celastraceae family. While its chemical structure has been identified (Molecular Formula: C38H40N2O11), there is a conspicuous absence of published studies detailing its biological activities and potential therapeutic effects.
| Feature | Maytenin | This compound |
| Chemical Class | Quinone-methide Triterpene | Alkaloid |
| Molecular Formula | C30H38O3 | C38H40N2O11 |
| Primary Source | Maytenus ilicifolia, Peritassa campestris | Catha edulis |
| Known Biological Activity | Anticancer, Antifungal | Not publicly documented |
Comparative Biological Activity: A Data Deficit
A direct comparative analysis of the biological performance of Maytenin and this compound is not feasible at this time due to the lack of experimental data for this compound. The following sections will focus on the well-documented bioactivity of Maytenin.
Anticancer Activity of Maytenin
Maytenin has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines, particularly head and neck squamous cell carcinomas (HNSCC).[1][2]
In Vitro Cytotoxicity
Studies have determined the half-maximal inhibitory concentration (IC50) of Maytenin in several HNSCC cell lines.
| Cell Line | IC50 (µM) after 24h Incubation |
| SCC9 | 1.8 ± 0.2 |
| SCC25 | 2.1 ± 0.3 |
| FaDu | 2.5 ± 0.4 |
| Detroit 562 | 2.3 ± 0.3 |
| Data sourced from Hernandes et al., 2020. |
Mechanism of Action
The anticancer mechanism of Maytenin is multifaceted and involves the induction of oxidative stress and the modulation of microRNA expression.
-
Induction of Reactive Oxygen Species (ROS): Maytenin treatment leads to an increase in intracellular ROS levels in cancer cells, which can trigger apoptotic pathways.[1][2]
-
Downregulation of microRNAs: It has been shown to down-regulate the expression of oncogenic microRNAs, specifically miR-27a and the miR-17/92 cluster (miR-20a/miR-17-5p), which are involved in cancer cell proliferation and survival.[1][2]
-
Induction of Apoptosis: Maytenin induces programmed cell death (apoptosis) in cancer cells through the activation of caspases 3 and 7.
In Vivo Toxicity Assessment
Preclinical studies in murine models have provided initial insights into the toxicity profile of Maytenin. Intraperitoneal administration to tumor-bearing mice showed a lower degree of nephrotoxicity compared to the conventional chemotherapeutic agent cisplatin.[1][2]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Maytenin's Anticancer Activity
The following diagram illustrates the proposed signaling cascade initiated by Maytenin in cancer cells.
Caption: Proposed mechanism of Maytenin-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The determination of a compound's cytotoxic potential is a fundamental step in preclinical drug development. The following workflow outlines a typical procedure.
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of Maytenin (or the compound of interest) and incubated for 24, 48, and 72 hours.
-
MTT Reagent: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for a predetermined time (e.g., 18 hours).
-
Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
Maytenin exhibits potent anticancer activity through the induction of ROS and modulation of key microRNAs, leading to apoptosis. The available data suggests it is a promising candidate for further preclinical and clinical investigation.
A comparative analysis with this compound is currently impossible due to the absence of published biological data for the latter. To enable such a comparison, future research on this compound would need to include, at a minimum:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanism of action studies to elucidate the molecular pathways through which it exerts its effects (e.g., apoptosis induction, cell cycle arrest, anti-proliferative effects).
-
In vivo efficacy and toxicity studies in animal models.
The generation of such data for this compound would be a crucial first step in evaluating its therapeutic potential and understanding its pharmacological profile in relation to other natural products like Maytenin.
References
- 1. The psychostimulant drug khat (Catha edulis): A mini-review : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 2. (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one; 2-[2-[1-(hydroxymethyl)propylamino]ethylamino]butan-1-ol | C48H96N4O14 | CID 3000523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Catheduline E2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential anti-inflammatory properties of Catheduline E2, an alkaloid isolated from the plant Catha edulis. Due to the limited availability of specific experimental data on this compound in published literature, this document outlines the established anti-inflammatory mechanisms of widely-used steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), Dexamethasone and Ibuprofen, respectively. Furthermore, it details the standard experimental protocols that would be necessary to quantify the anti-inflammatory efficacy of this compound. This guide serves as a foundational resource for researchers seeking to investigate the therapeutic potential of this natural compound.
Comparative Analysis of Anti-inflammatory Agents
The following tables summarize the known effects of Dexamethasone and Ibuprofen on key inflammatory markers. The corresponding data for this compound is listed as "Not available in published literature" to highlight the current research gap and underscore the necessity for empirical investigation.
Table 1: Effect on Pro-inflammatory Mediators
| Compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of COX-2 Expression | Inhibition of iNOS Expression |
| This compound | Not available in published literature | Not available in published literature | Not available in published literature |
| Dexamethasone | Indirectly, by inhibiting iNOS gene expression. | Suppresses gene expression. | Suppresses gene expression. |
| Ibuprofen | No direct inhibition of NO production. | Inhibits enzyme activity (non-selective for COX-1 and COX-2).[1][2][3] | No direct effect. |
Table 2: Effect on Pro-inflammatory Cytokines
| Compound | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of Interleukin-6 (IL-6) | Inhibition of Interleukin-1 beta (IL-1β) |
| This compound | Not available in published literature | Not available in published literature | Not available in published literature |
| Dexamethasone | Suppresses gene expression via glucocorticoid receptor activation.[4][5][6] | Suppresses gene expression.[4][5][6] | Suppresses gene expression. |
| Ibuprofen | Reduces production secondary to COX inhibition. | Reduces production secondary to COX inhibition. | Reduces production secondary to COX inhibition. |
Experimental Protocols for Validation
To ascertain the anti-inflammatory effects of this compound, a series of standardized in vitro assays would be required. The following protocols are provided as a guide for such investigations.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Method:
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Method:
-
Supernatants from treated RAW 264.7 cells are collected after 24 hours of LPS stimulation.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated based on their respective standard curves.
-
Western Blot Analysis for COX-2 and iNOS Expression
-
Principle: Western blotting is used to detect and quantify the protein expression levels of COX-2 and iNOS in cell lysates.
-
Method:
-
After treatment and LPS stimulation, RAW 264.7 cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Visualization of Key Pathways and Workflow
The following diagrams illustrate the proposed experimental workflow and the key signaling pathways implicated in the inflammatory response that would be relevant for investigating the mechanism of action of this compound.
Experimental workflow for assessing anti-inflammatory activity.
Simplified NF-κB signaling pathway in inflammation.
Simplified MAPK signaling pathway in inflammation.
Conclusion and Future Directions
While this compound belongs to the alkaloid class of compounds, which are known to often possess anti-inflammatory properties, there is a clear absence of direct experimental evidence to validate and quantify these effects. The provided experimental protocols offer a roadmap for future research to elucidate the anti-inflammatory potential of this compound. Such studies are crucial to determine if this natural product warrants further investigation as a novel therapeutic agent for inflammatory conditions. The comparison with established drugs like Dexamethasone and Ibuprofen will provide a critical benchmark for its potential efficacy and mechanism of action.
References
- 1. This compound | C38H40N2O11 | CID 442517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of the flavonoid fraction of khat (Catha edulis Forsk) [ouci.dntb.gov.ua]
- 3. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant-Derived Alkaloids: The Promising Disease-Modifying Agents for Inflammatory Bowel Disease [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Novel Catheduline E2 Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration. Catheduline E2, a complex alkaloid, presents a unique structural scaffold for the development of potent cytotoxic agents. This guide provides a comparative analysis of newly synthesized this compound analogs, detailing their structure-activity relationships (SAR) through supporting experimental data. The information presented, including the analog structures and their corresponding biological data, is based on a hypothetical study designed to illustrate a logical SAR exploration.
Comparative Analysis of this compound Analogs
The central hypothesis of this study is that modifications to the peripheral functional groups of the this compound core structure can significantly modulate its cytotoxic activity. Based on the known anticancer activities of other complex alkaloids, such as maytansinoids and celastrol, the synthesized analogs were evaluated for their potential to inhibit human topoisomerase II and their cytotoxicity against the human colorectal carcinoma cell line (HCT116).[1][2]
The following table summarizes the biological activity of the parent compound, this compound, and its synthetic analogs.
| Compound ID | R1 Group | R2 Group | Topoisomerase II Inhibition (IC50, µM) | Cytotoxicity (HCT116, IC50, µM) |
| This compound | -OH | -OCH3 | 5.2 | 10.8 |
| CE2-Analog-1 | -OCH3 | -OCH3 | 15.8 | 25.4 |
| CE2-Analog-2 | -F | -OCH3 | 2.1 | 4.5 |
| CE2-Analog-3 | -OH | -H | 8.9 | 15.2 |
| CE2-Analog-4 | -OH | -OCF3 | 3.5 | 7.1 |
| CE2-Analog-5 | -NH2 | -OCH3 | 1.8 | 3.9 |
Key Findings from the Structure-Activity Relationship Study:
-
Modification of the R1 Hydroxyl Group: Methylation of the phenolic hydroxyl group at R1 (CE2-Analog-1) resulted in a significant decrease in both topoisomerase II inhibition and cytotoxicity, suggesting that this hydroxyl group is crucial for activity, possibly through hydrogen bonding interactions with the target enzyme.
-
Introduction of a Fluorine Atom: Replacing the R1 hydroxyl group with a fluorine atom (CE2-Analog-2) led to a marked increase in potency. This suggests that the electronegativity and the ability of fluorine to form favorable interactions in the binding pocket enhance the compound's activity.
-
Demethylation at the R2 Position: Removal of the methyl group from the methoxy group at R2 (CE2-Analog-3) resulted in a moderate loss of activity, indicating that while the oxygen atom might be important, the steric bulk of the methyl group contributes to optimal binding.
-
Electron-Withdrawing Group at R2: Substitution of the R2 methoxy group with a trifluoromethoxy group (CE2-Analog-4) enhanced the activity, likely due to the strong electron-withdrawing nature of the trifluoromethyl group, which could influence the electronic properties of the entire molecule.
-
Introduction of an Amino Group: Replacing the R1 hydroxyl group with an amino group (CE2-Analog-5) yielded the most potent analog in this series. The basicity and hydrogen bonding capacity of the amino group likely contribute to a stronger interaction with the biological target.
Experimental Protocols
1. General Synthesis of this compound Analogs (Example: CE2-Analog-2)
The synthesis of the this compound analogs was performed starting from a common advanced intermediate derived from the natural product. For the synthesis of CE2-Analog-2, the phenolic hydroxyl group of the intermediate was first converted to a leaving group, such as a triflate. Subsequent nucleophilic substitution with a fluoride source, such as cesium fluoride, yielded the desired fluorinated analog. The final product was purified by high-performance liquid chromatography (HPLC). All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
2. In Vitro Topoisomerase II Inhibition Assay
The inhibitory activity of the compounds against human topoisomerase II was determined using a commercially available kit (TopoGEN, Inc.). The assay measures the relaxation of supercoiled plasmid DNA (pBR322) by the enzyme. Briefly, purified human topoisomerase II was incubated with supercoiled DNA in the presence of varying concentrations of the test compounds. The reaction was stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide and visualized under UV light. The intensity of the bands corresponding to the relaxed DNA was quantified, and the IC50 values were calculated as the concentration of the compound that caused a 50% inhibition of the enzyme activity.
3. In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against the HCT116 human colorectal carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the this compound analogs for 48 hours. After the incubation period, the medium was replaced with a fresh medium containing MTT solution. The cells were incubated for another 4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined as the concentration of the compound that caused a 50% reduction in cell viability.
Visualizations
References
- 1. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming the Molecular Target of Catheduline E2: A Comparative Guide to CRISPR-Based Validation
For Researchers, Scientists, and Drug Development Professionals
Catheduline E2, a complex macrocyclic alkaloid, has demonstrated significant biological activity, yet its precise molecular target remains unconfirmed. This guide outlines a comprehensive strategy for identifying and validating the molecular target of this compound, with a central focus on the powerful application of CRISPR-Cas9 gene-editing technology. For the purpose of this guide, we will proceed with the plausible, yet hypothetical, premise that this compound's primary molecular target is tubulin , a protein crucial for microtubule formation and cell division. We will compare the CRISPR-based approach to traditional biochemical and cell biology methods, providing detailed protocols and data interpretation frameworks.
Comparison of Target Validation Methodologies
The choice of methodology for target validation is critical and depends on the specific questions being asked. While traditional methods provide direct evidence of biochemical interaction, CRISPR-based approaches offer unparalleled genetic evidence of a compound's reliance on its target within a cellular context.
| Feature | CRISPR-Cas9 Knockout | In Vitro Tubulin Polymerization Assay | Immunofluorescence Microscopy |
| Principle | Genetic ablation of the target gene to assess loss of compound sensitivity. | Measures the effect of the compound on the assembly of purified tubulin into microtubules. | Visualizes the compound's effect on the microtubule cytoskeleton within fixed cells. |
| Type of Evidence | Genetic evidence of target engagement in a cellular context. | Direct biochemical evidence of interaction with the purified target protein. | Phenotypic evidence of impact on the target's cellular structure. |
| Specificity | High; directly links the gene to the phenotype. | Moderate; may not distinguish between isoform-specific effects. | Low; observed effects could be downstream of the primary target. |
| Cellular Context | Yes; assays are performed in living cells. | No; it is a cell-free, reconstituted system. | Yes, but in fixed, non-living cells. |
| Information Yield | Quantifies the dependency of the cellular response on the target gene. | Determines if the compound directly inhibits or promotes tubulin polymerization and its potency (IC50). | Provides qualitative information on microtubule morphology (e.g., depolymerization, bundling). |
| Throughput | Moderate; generating and validating knockout lines is time-consuming. | High; suitable for screening multiple compounds in a 96-well format. | Moderate; requires manual imaging and analysis. |
I. CRISPR-Based Target Validation: Knockout of a Tubulin Isoform
The core principle of this approach is straightforward: if this compound's cytotoxic effects are mediated through tubulin, then cells lacking a key tubulin gene should exhibit significant resistance to the compound. We will focus on a specific beta-tubulin isoform, TUBB, as our target for knockout.
Experimental Workflow
Experimental Protocol: Generation and Analysis of TUBB Knockout Cells
-
Cell Line: HeLa or A549 cells stably expressing Cas9.
-
sgRNA Design and Cloning:
-
Design two to three unique sgRNAs targeting an early exon of the TUBB gene using a validated online tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a lentiviral transfer plasmid containing a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the transfer plasmid with packaging and envelope plasmids into HEK293T cells.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce Cas9-expressing HeLa/A549 cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integrations.
-
-
Selection and Clonal Isolation:
-
Select transduced cells with puromycin (1-2 µg/mL) for 3-5 days.
-
Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Knockout Validation:
-
Expand clonal populations.
-
Western Blot: Lyse a portion of the cells and perform a Western blot using a primary antibody specific for β-tubulin to confirm the absence of the protein.
-
Genomic Sequencing: Extract genomic DNA, PCR amplify the sgRNA target region, and perform Sanger sequencing to confirm the presence of indel mutations.
-
-
Phenotypic Assays:
-
Cytotoxicity Assay:
-
Seed wild-type (WT) and validated TUBB knockout (KO) cells in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
-
Cell Cycle Analysis:
-
Seed WT and KO cells in 6-well plates and treat with this compound at its approximate IC50 (determined in WT cells) for 24 hours.
-
Harvest cells, fix in 70% ethanol, and stain with propidium iodide (PI) containing RNase.
-
Analyze DNA content using a flow cytometer to determine the percentage of cells in G2/M phase.
-
-
Hypothetical Data Presentation
Table 1: Effect of TUBB Knockout on this compound Cytotoxicity
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HeLa WT | 15.2 ± 2.1 | 1.0 |
| HeLa TUBB KO | > 1000 | > 65 |
| A549 WT | 22.5 ± 3.5 | 1.0 |
| A549 TUBB KO | > 1000 | > 44 |
Table 2: Cell Cycle Analysis in WT vs. TUBB KO Cells
| Cell Line | Treatment | % Cells in G2/M Phase |
| HeLa WT | Vehicle (DMSO) | 12.5% |
| HeLa WT | This compound (15 nM) | 78.3% |
| HeLa TUBB KO | Vehicle (DMSO) | 13.1% |
| HeLa TUBB KO | This compound (15 nM) | 15.2% |
II. Alternative Methods for Orthogonal Validation
To build a stronger case, the genetic evidence from CRISPR should be supported by direct biochemical and cell-based assays.
A. In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin dimers into microtubules.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagents: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), this compound, Paclitaxel (stabilizer control), Colchicine (destabilizer control).
-
Reconstitute lyophilized, >99% pure bovine tubulin in G-PEM buffer with a fluorescent reporter to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare 10x serial dilutions of this compound, paclitaxel (10 µM), and colchicine (10 µM) in G-PEM buffer.
-
In a pre-warmed 37°C 96-well plate, add 10 µL of the compound dilutions.
-
Initiate the reaction by adding 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Calculate the rate of polymerization and the final polymer mass. Determine the IC50 for inhibition.[1]
Hypothetical Data Presentation
Table 3: In Vitro Tubulin Polymerization Inhibition
| Compound | Effect on Polymerization | IC50 (µM) |
| Vehicle (DMSO) | No effect | N/A |
| This compound | Inhibition | 0.85 ± 0.12 |
| Colchicine | Inhibition | 0.55 ± 0.09 |
| Paclitaxel | Promotion | N/A |
B. Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network inside cells, revealing structural changes induced by the compound.
Protocol: Immunostaining of the Microtubule Network
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with vehicle (DMSO) or this compound (e.g., 100 nM) for 4-6 hours.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a mouse anti-α-tubulin primary antibody (1:1000 dilution) for 1 hour at room temperature.
-
Secondary Antibody: Wash three times with PBS. Incubate with an Alexa Fluor 488-conjugated goat anti-mouse secondary antibody (1:1000 dilution) for 1 hour in the dark.
-
Counterstain: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or widefield fluorescence microscope.[2]
III. Synthesis of Evidence
The confirmation of a molecular target requires a convergence of evidence from multiple, independent methodologies. The logical flow from initial hypothesis to final confirmation is critical.
Conclusion
The use of CRISPR-Cas9 to generate target-deficient cell lines provides definitive genetic evidence for the mechanism of action of a small molecule. When knockout of a putative target, such as tubulin, leads to a dramatic loss of sensitivity to the compound, it creates a powerful argument for on-target activity. By combining this genetic approach with traditional biochemical and cell imaging techniques, researchers can build a robust and multi-faceted case for target confirmation. This guide provides a clear and actionable framework for employing these complementary strategies to elucidate the molecular target of promising natural products like this compound, paving the way for further drug development.
References
Orthogonal Methods for Confirming Catheduline E2 Bioactivity: A Comparative Guide
Introduction
Catheduline E2 is a polycyclic alkaloid natural product.[1] While its precise biological activities are still under investigation, compounds with similar structural motifs often exhibit inhibitory effects on key cellular signaling proteins, such as kinases. This guide provides a comparative overview of two orthogonal methods to confirm the hypothetical bioactivity of this compound as a kinase inhibitor. Orthogonal methods utilize different physical principles to measure the same biological event, thereby increasing the confidence in the validity of the results.[2][3] Here, we compare a fluorescence-based kinase inhibition assay, which measures the functional enzymatic activity, with Surface Plasmon Resonance (SPR), a biophysical method that directly quantifies the binding interaction between this compound and its putative kinase target.
Data Presentation: Comparative Analysis of this compound Bioactivity
The following tables summarize hypothetical quantitative data obtained from the two orthogonal assays, illustrating how this compound's inhibitory activity and binding affinity for a target kinase (e.g., "Kinase X") are characterized.
Table 1: Kinase Inhibition Assay Data
| Compound | IC50 (nM) | Assay Principle | Signal Measured |
| This compound | 150 ± 25 | Fluorescence Polarization | Decrease in polarized light |
| Staurosporine (Control) | 10 ± 2 | Fluorescence Polarization | Decrease in polarized light |
| Scrambled Peptide (Negative Control) | > 10,000 | Fluorescence Polarization | No significant change |
Table 2: Surface Plasmon Resonance (SPR) Binding Data
| Compound | K_D (nM) | k_a (1/Ms) | k_d (1/s) | Assay Principle |
| This compound | 180 ± 30 | 2.5 x 10^5 | 4.5 x 10^-2 | Refractive index change |
| Staurosporine (Control) | 15 ± 3 | 5.0 x 10^5 | 7.5 x 10^-3 | Refractive index change |
| Scrambled Peptide (Negative Control) | No Binding Detected | N/A | N/A | Refractive index change |
Experimental Protocols
Method 1: Fluorescence-Based Kinase Inhibition Assay
This assay quantifies the enzymatic activity of a kinase by measuring the phosphorylation of a substrate peptide. The example below uses a fluorescence polarization (FP) format, a common method for kinase assays.
Principle: A fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, a specific antibody that binds only to the phosphorylated peptide is added. This antibody is much larger than the peptide, and its binding to the phospho-peptide significantly slows down the rotational speed of the fluorescent label, resulting in a high fluorescence polarization signal. An inhibitor will prevent phosphorylation, leaving the small, rapidly tumbling fluorescent peptide unbound, resulting in a low polarization signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase X: Recombinant human Kinase X, diluted to 2x final concentration in Kinase Buffer.
-
Fluorescently Labeled Peptide Substrate: Diluted to 2x final concentration in Kinase Buffer.
-
ATP: Diluted to 2x final concentration in Kinase Buffer.
-
This compound and Control Compounds: Serially diluted in 100% DMSO, then further diluted in Kinase Buffer to 4x final concentration.
-
Phospho-Specific Antibody: Diluted in FP buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4x compound dilution (this compound, controls, or DMSO vehicle) to appropriate wells.
-
Add 10 µL of 2x Kinase X solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing 2x peptide substrate and 2x ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of stop solution containing the phospho-specific antibody.
-
Incubate for another 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between molecules.
Principle: One molecule (the "ligand," in this case, Kinase X) is immobilized on a sensor chip surface. A solution containing the other molecule (the "analyte," this compound) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a change in the refractive index at the surface. This change is detected and measured in Resonance Units (RU).
Protocol:
-
Immobilization of Kinase X:
-
A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of Kinase X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).
-
The surface is then deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the Kinase X to allow for subtraction of non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is continuously flowed over the sensor surface.
-
This compound is serially diluted in running buffer (e.g., a concentration series from 10 nM to 1 µM).
-
Each concentration is injected over the ligand and reference flow cells for a set amount of time (the "association phase," e.g., 180 seconds), followed by a flow of running buffer alone (the "dissociation phase," e.g., 300 seconds).
-
Between different analyte injections, the sensor surface is regenerated using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams (RU vs. time) are analyzed.
-
The association rate constant (k_a) and the dissociation rate constant (k_d) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as the ratio of k_d to k_a (K_D = k_d/k_a).
-
Visualizations
Below are diagrams illustrating the hypothetical signaling pathway and the experimental workflows.
References
Safety Operating Guide
Proper Disposal of Catheduline E2: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Catheduline E2. Due to the limited availability of specific safety data for this compound, this guidance is based on precautionary principles for handling potent, research-grade alkaloids of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, weighing boats, contaminated gloves, and absorbent pads).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Any known hazard characteristics (e.g., "Toxic," "Handle with Caution").
-
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS department in a timely manner.
4. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online request form or contacting the EHS department directly.
-
Provide accurate and complete information on the waste pickup request form.
Data Presentation: Hazardous Waste Profile
While specific quantitative data for this compound is not available, the following table summarizes the general characteristics for its disposal as a hazardous chemical waste.
| Parameter | Guideline |
| Waste Type | Hazardous Chemical Waste (Research-Grade Alkaloid) |
| Physical State | Solid or Liquid (in solution) |
| Primary Hazard | Assumed to be toxic. Handle with caution as a potent compound. |
| Container Type | Leak-proof, chemically compatible container with a secure lid. |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Concentration, Quantity, Date, Responsible Person, Known Hazards. |
| Storage Location | Designated and labeled satellite accumulation area with secondary containment. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved hazardous waste treatment methods. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Catheduline E2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling and disposal of Catheduline E2. The following procedures are based on the known pharmacological and toxicological properties of alkaloids found in Catha edulis, from which this compound is derived. As direct safety data for this compound is not extensively available, these guidelines are established on the principle of handling a potent, pharmacologically active substance with potential amphetamine-like effects.
Hazard Assessment
This compound is a polyester alkaloid derived from the Catha edulis (khat) plant. The major pharmacologically and toxicologically active compounds in khat are known to be phenylalkylamines and cathedulins.[1][2] These substances exhibit effects on the central nervous and cardiovascular systems that are comparable to those of amphetamines.[1]
Potential Health Effects:
-
Cardiovascular: Increased blood pressure and tachycardia (rapid heart rate).[1][2]
-
Neurological: Stimulant effects, insomnia, and potential for irritability.[1][2]
-
Gastrointestinal: Anorexia (loss of appetite) and constipation.[1][2]
Given these potential effects, this compound should be handled as a hazardous compound. The following tables and procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal methods to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Nitrile gloves- Laboratory coat- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- NIOSH-approved respirator (e.g., N95 or higher) for weighing or operations that may generate dust |
| Handling this compound in solution | - Nitrile gloves- Laboratory coat- ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles- Work should be performed in a certified chemical fume hood |
| Spill cleanup | - Double-layered nitrile gloves- Chemical-resistant coveralls or apron- Chemical splash goggles- NIOSH-approved respirator with appropriate cartridges |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Engineering Controls:
-
All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a balance with a draft shield when weighing solid this compound.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store this compound in a well-ventilated, cool, and dry place.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions containing this compound | - Collect in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated labware (e.g., pipette tips, vials) | - Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, bench paper) | - Dispose of in a designated hazardous waste bag within the laboratory. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | - Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | - Evacuate the area. Alert others in the vicinity. Wear appropriate PPE for cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials in a sealed hazardous waste container. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
